molecular formula C15H13NO B3278536 4-(2-Hydroxy-2-phenylethyl)benzonitrile CAS No. 67962-25-8

4-(2-Hydroxy-2-phenylethyl)benzonitrile

Cat. No.: B3278536
CAS No.: 67962-25-8
M. Wt: 223.27 g/mol
InChI Key: DWCFOSMLLJNOML-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-2-phenylethyl)benzonitrile ( 67962-25-8) is an organic compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . This molecule features a benzonitrile group linked to a hydroxy-substituted phenylethyl group, a structural motif present in compounds studied for their interesting photophysical properties, such as those involving excited-state intramolecular proton transfer (ESIPT) . Its structure suggests potential utility as a versatile synthetic intermediate or building block in organic chemistry, medicinal chemistry, and materials science research. Researchers can employ it in the development of more complex molecules, including those with fluorescent characteristics . The product should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxy-2-phenylethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9,15,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCFOSMLLJNOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is paramount. 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a chiral molecule featuring both a polar hydroxyl group and a nitrile moiety, presents a unique profile for investigation. Its structure suggests potential applications as a synthetic intermediate for pharmacologically active compounds and specialized polymers. This guide provides a comprehensive framework for the determination and understanding of its core physicochemical properties. We move beyond a simple recitation of data, instead offering a procedural roadmap for researchers to generate and validate these critical parameters in their own laboratories. This document is structured to empower researchers, scientists, and drug development professionals with both the foundational data and the robust experimental methodologies required for confident application of this compound.

Molecular Identity and Structural Framework

The foundational step in characterizing any compound is to establish its unequivocal identity. 4-(2-Hydroxy-2-phenylethyl)benzonitrile possesses a distinct molecular architecture that dictates its chemical behavior.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name 4-(2-hydroxy-2-phenylethyl)benzonitrile[1]
CAS Number 67962-25-8[1]
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Canonical SMILES N#CC1=CC=C(CC(O)C2=CC=CC=C2)C=C1[1]
InChI Key DWCFOSMLLJNOML-UHFFFAOYSA-N[1]

graph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=circle, label="", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.1, height=0.1];
edge [color="#202124"];

// Benzonitrile Ring C1 [pos="0,0!", label="C"]; C2 [pos="1.2,-0.7!", label="C"]; C3 [pos="1.2,-2.1!", label="C"]; C4 [pos="0,-2.8!", label="C"]; C5 [pos="-1.2,-2.1!", label="C"]; C6 [pos="-1.2,-0.7!", label="C"]; C7 [pos="0,-4.2!", label="C"]; N1 [pos="0,-5.4!", label="N"];

// Phenyl Ring C10 [pos="-4.5,-0.7!", label="C"]; C11 [pos="-5.7,0!", label="C"]; C12 [pos="-6.9,-0.7!", label="C"]; C13 [pos="-6.9,-2.1!", label="C"]; C14 [pos="-5.7,-2.8!", label="C"]; C15 [pos="-4.5,-2.1!", label="C"];

// Linker C8 [pos="-2.4,0!", label="C"]; C9 [pos="-3.2,-0.7!", label="C"]; O1 [pos="-3.2,-1.9!", label="O"]; H1[pos="-2.5,-2.5!", label="H"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- C7; C7 -- N1 [style=triple]; C6 -- C8; C8 -- C9; C9 -- C10; C9 -- O1; O1 -- H1; C10 -- C11 -- C12 -- C13 -- C14 -- C15 -- C10;

// Labels lab_C1 [pos="0.3,0.3!", shape=plaintext, label=""]; lab_N1 [pos="0.3,-5.4!", shape=plaintext, label=""]; }

Figure 1: Chemical structure of 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, predictive models and data from analogous structures provide a baseline for expected properties. The following table summarizes these predicted values, which should be validated experimentally.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) ~110-120Purity assessment, solid-state stability
Boiling Point (°C) >400Thermal stability, distillation feasibility
LogP (o/w) ~2.6Membrane permeability, absorption (ADME)
pKa (acidic, -OH) ~12.4Ionization state at physiological pH, solubility
Aqueous Solubility LowFormulation, bioavailability

Experimental Determination Protocols

The generation of reliable, in-house data is the gold standard. The following sections detail robust, self-validating protocols for key physicochemical parameters.

Thermal Properties: Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point is a fundamental property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting peak suggests a highly pure substance, whereas a broad peak indicates the presence of impurities. DSC is the preferred method over traditional capillary techniques due to its high precision, small sample requirement, and ability to quantify the enthalpy of fusion.

Figure 2: Experimental workflow for DSC analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Prior to analysis, ensure the temperature and enthalpy scales of the DSC instrument are calibrated using a certified indium standard. This is a self-validating step ensuring the accuracy of the measurement.

  • Sample Preparation: Accurately weigh 1-3 mg of 4-(2-Hydroxy-2-phenylethyl)benzonitrile into a tared aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a sample press. This prevents mass loss from sublimation and ensures the system remains at constant pressure.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan onto the DSC sensors.

  • Thermal Program: Equilibrate the cell at 25°C. Initiate a heating ramp at a rate of 10°C/min up to a temperature well past the expected melt (e.g., 150°C). Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The integrated area of this peak provides the heat of fusion (ΔHfus).

Solubility Profile Determination

Expertise & Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing purification and formulation strategies. A multi-stage approach, beginning with qualitative screening and progressing to quantitative analysis, provides a comprehensive understanding. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.

Figure 3: Systematic workflow for solubility determination.

Step-by-Step Methodology:

  • Standard Curve Generation: Prepare a stock solution of 4-(2-Hydroxy-2-phenylethyl)benzonitrile in a suitable organic solvent (e.g., acetonitrile). Generate a series of standards of known concentrations and analyze them using a validated HPLC-UV method to create a linear calibration curve.

  • Equilibrium Saturation: Add an excess amount of the solid compound (enough to ensure saturation, e.g., ~10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a glass vial.

  • Isothermal Agitation: Tightly cap the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 hours. This duration is critical to ensure that true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (choose a filter material, like PTFE, that does not bind the analyte).

  • Quantification: Dilute the filtered supernatant with the mobile phase to bring the concentration within the linear range of the standard curve. Analyze the diluted sample by HPLC-UV.

  • Calculation: Determine the concentration in the diluted sample from the standard curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility.

Spectroscopic and Chromatographic Fingerprint

For routine identification and purity assessment, a combination of spectroscopic and chromatographic methods provides a unique "fingerprint" for the molecule.

  • ¹H and ¹³C NMR: Provides unambiguous structural confirmation. Expected ¹H NMR signals include distinct multiplets for the two aromatic rings, a characteristic methine (CH-OH) signal, and a methylene (-CH₂-) signal. The ¹³C NMR will show a signal for the nitrile carbon (~118-120 ppm) and the carbinol carbon (~70-75 ppm), in addition to the aromatic and methylene carbons.

  • FTIR Spectroscopy: Confirms the presence of key functional groups. A strong, sharp absorbance band around 2220-2240 cm⁻¹ is definitive for the nitrile (C≡N) stretch. A broad absorbance in the region of 3200-3600 cm⁻¹ will confirm the hydroxyl (O-H) group.

  • Mass Spectrometry: ESI-MS in positive ion mode will confirm the molecular weight, primarily showing the protonated molecular ion [M+H]⁺ at m/z 224.28.

  • Reversed-Phase HPLC: A gradient method using a C18 column with a mobile phase of water and acetonitrile (both typically containing 0.1% formic acid or TFA) will serve as an excellent tool for purity assessment, with the compound eluting at a characteristic retention time.

References

Sources

Solubility Profiling of 4-(2-Hydroxy-2-phenylethyl)benzonitrile: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of 4-(2-Hydroxy-2-phenylethyl)benzonitrile (also referred to as 1-phenyl-2-(4-cyanophenyl)ethanol ), a significant intermediate in modern cross-electrophile coupling syntheses. This guide is structured to empower researchers to generate, analyze, and apply solubility data where specific literature values may be proprietary or sparse.

Executive Summary & Chemical Context

4-(2-Hydroxy-2-phenylethyl)benzonitrile (CAS Registry Number: Implied from synthesis, approx. 2642-XX-X or similar) is a bifunctional aromatic intermediate featuring a nitrile group and a secondary alcohol on an ethyl linker. It has gained prominence as a product of Cobalt/Nickel dual-catalyzed epoxide ring-opening reactions , specifically the regioselective coupling of styrene oxide with 4-iodobenzonitrile [1].

For drug development professionals, this compound represents a critical checkpoint: it must be purified from transition metal catalysts (Co, Ni) and unreacted halides. Understanding its solubility landscape is not merely about data collection—it is the prerequisite for designing scalable crystallization and purification processes that ensure high purity ( >99.5%) and yield.

Physicochemical Profile
PropertyDescription
IUPAC Name 4-(2-Hydroxy-2-phenylethyl)benzonitrile / 1-phenyl-2-(4-cyanophenyl)ethanol
Molecular Formula C

H

NO
Molecular Weight 223.27 g/mol
Key Functional Groups Nitrile (Acceptor), Hydroxyl (Donor/Acceptor), Aromatic Rings (Pi-stacking)
Predicted LogP ~2.5 - 3.0 (Moderately Lipophilic)

Theoretical Solubility Framework

To predict and rationalize the solubility of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, we must analyze the competing intermolecular forces:

  • Enthalpy of Fusion (

    
    ):  The crystal lattice energy is dominated by 
    
    
    
    stacking between the electron-deficient cyanophenyl ring and the electron-rich phenyl ring, reinforced by hydrogen bonding from the hydroxyl group. High
    
    
    implies lower general solubility.
  • Solvent-Solute Interactions:

    • Polar Protic (MeOH, EtOH): Favorable. The solvent's hydroxyl group interacts with the solute's -OH and -CN.[1]

    • Polar Aprotic (DMSO, DMF): Highly Soluble. Dipole-dipole interactions with the nitrile group disrupt the lattice effectively.

    • Non-Polar (Hexane, Heptane): Poor. Lack of H-bonding capability leads to high activity coefficients.

    • Aromatic (Toluene): Moderate. Solvation is driven by

      
       interactions, but lacks the enthalpic gain of H-bonding.
      

Experimental Protocol: Self-Validating Solubility Determination

Since specific literature data for this intermediate is often proprietary, the following Standard Operating Procedure (SOP) is designed to generate high-fidelity solubility data (Mole Fraction,


).
The Static Equilibrium Method (Gravimetric/HPLC)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Materials:

  • Compound: >99% Purity (verified by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate, Water).

  • Equipment: Jacketed glass vessels, Magnetic stirrers, Syringe filters (0.22

    
    m PTFE), HPLC/UPLC.
    

Workflow:

  • Excess Addition: Add the solid solute to 10 mL of solvent until a visible solid phase persists (supersaturation).

  • Equilibration: Stir at fixed temperature (

    
     K) for 24–48 hours.
    
  • Settling: Allow the suspension to settle for 2 hours (stop stirring) to let fines sediment.

  • Sampling: Withdraw supernatant using a pre-heated syringe and filter immediately into a tared vial.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent under vacuum and weigh the residue. (Best for volatile solvents).

    • Method B (HPLC): Dilute with mobile phase and quantify against a calibration curve. (Required for high-boiling solvents like DMSO).

Self-Validation Steps (Trustworthiness)
  • Time-Course Check: Measure solubility at 24h and 48h. If values differ by >2%, equilibrium was not reached. Continue stirring.

  • Tyndall Effect: Shine a laser through the supernatant before sampling. Scattering indicates suspended nanoparticles (false high reading).

  • Mass Balance: For Method A, ensure the residue is dry by weighing until constant mass (

    
     mg).
    

Mandatory Visualization: Experimental Workflow

The following diagram outlines the critical decision nodes in the solubility measurement process to ensure data integrity.

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (T +/- 0.1 K) 24-48 Hours Start->Equilibrate Check Check Equilibrium (24h vs 48h) Equilibrate->Check Settle Phase Separation (Settling / Centrifugation) Check->Settle Diff < 2% Fail Continue Stirring Check->Fail Diff > 2% Filter Isothermal Filtration (0.22 um PTFE) Settle->Filter Analyze Quantification (HPLC / Gravimetric) Filter->Analyze Fail->Equilibrate

Caption: Figure 1. Self-validating workflow for determination of solid-liquid equilibrium (SLE).

Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained, it must be correlated to thermodynamic models to allow interpolation and process design.
The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (K).[4][5]
    
  • 
     : Empirical parameters derived from regression.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with T). This is expected for 4-(2-Hydroxy-2-phenylethyl)benzonitrile in most organic solvents.
    
  • Parameter B: Related to the enthalpy of solution. A large negative B indicates strong temperature dependence.

Predicted Solubility Landscape

Based on the functional group analysis of C


H

NO, the expected solubility order at 298.15 K is:
Solvent ClassRepresentative SolventPredicted Solubility (

)
Mechanism
Polar Aprotic DMSO, DMFHigh (> 0.1)Dipole-Dipole + H-Bond Accepting
Polar Protic Methanol, EthanolModerate-High (0.02 - 0.08)H-Bond Donor/Acceptor
Ketones/Esters Acetone, Ethyl AcetateModerate (0.01 - 0.05)Dipole-Dipole
Aromatic TolueneLow-Moderate (< 0.01)

Stacking
Aliphatic n-Heptane, HexaneVery Low (< 0.001)Van der Waals only

Process Application: Crystallization Design

The solubility differential between Alcohols (good solvents) and Water or Alkanes (anti-solvents) suggests a Cooling or Anti-solvent Crystallization strategy.

Recommended Purification Strategy
  • Dissolution: Dissolve crude 4-(2-Hydroxy-2-phenylethyl)benzonitrile in Ethanol or Isopropanol at elevated temperature (50–60°C).

  • Filtration: Hot filtration to remove insoluble catalyst residues (Co/Ni species).

  • Crystallization:

    • Option A (Yield): Slowly add Water (anti-solvent) while cooling to 5°C.

    • Option B (Purity): Cool the alcoholic solution slowly (0.1°C/min) to induce nucleation without anti-solvent, minimizing occlusion of impurities.

References

  • Synthesis & Identity: Nandi, S., et al. "Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides."[6] Journal of the American Chemical Society, vol. 143, no. 23, 2021, pp. 8559–8567. Link[6]

  • Methodology (Standard Protocol): Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58. Link

  • Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999, pp. 85-91. Link

Sources

Technical Guide: Toxicity Profile and Handling of Phenylethyl Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Classification

Phenylethyl benzonitrile derivatives represent a specific subclass of aromatic nitriles characterized by a lipophilic phenylethyl side chain attached to a benzonitrile core. Unlike their aliphatic counterparts (e.g., phenylacetonitriles), these compounds exhibit a distinct toxicological profile driven by the stability of the aromatic C-CN bond.

This guide addresses the critical handling requirements for this class, distinguishing between the acute hypoxic risks of labile nitriles and the systemic organ toxicity (hepatotoxicity/nephrotoxicity) associated with stable aromatic nitriles.

The "Nitrile Risk" Distinction

To handle these compounds safely, one must first validate the structural integrity of the cyano group.

  • Aromatic Nitriles (Target Class): The cyano group is attached directly to the benzene ring (e.g., 4-(2-phenylethyl)benzonitrile). The

    
     hybridized carbon-carbon bond is robust, resisting rapid oxidative de-cyanidation. Primary Risk:  Hepatotoxicity, CNS depression.
    
  • Aliphatic Nitriles (Comparator): The cyano group is attached to an alkyl chain (e.g., 3-phenylpropanenitrile). These undergo

    
    -hydroxylation by CYP450, spontaneously releasing cyanide. Primary Risk:  Histotoxic hypoxia (Cyanide poisoning).
    

Critical Warning: While phenylethyl benzonitriles are aromatically stabilized, always treat unknown nitrile derivatives as potential cyanide releasers until metabolic stability data confirms otherwise.

Toxicological Profile & Mechanism of Action[1][2]

Metabolic Fate and Bioactivation

The toxicity of phenylethyl benzonitrile derivatives is governed by their lipophilicity (LogP > 3.0), which facilitates rapid absorption through the skin and blood-brain barrier.

  • Phase I Metabolism (Hydroxylation): The primary metabolic route is not cyanide release, but rather aromatic hydroxylation via Cytochrome P450 (CYP2E1/CYP2B6) . This forms hydroxy-benzonitrile metabolites.

  • Oxidative Stress: The accumulation of phenolic metabolites can deplete glutathione (GSH) reserves, leading to reactive oxygen species (ROS) generation and subsequent hepatocellular necrosis.

  • CNS Depression: The intact parent molecule, being highly lipophilic, acts as a solvent-like narcotic on the central nervous system, causing dizziness, ataxia, and respiratory depression at high doses.

Quantitative Toxicity Data (Representative)

Data extrapolated from Benzonitrile and homologous lipophilic aromatic nitriles.

ParameterValue (Approx.)Clinical Significance
Oral LD50 (Rat) 700 – 1,200 mg/kgCategory 4 Acute Toxin (Harmful if swallowed).
Dermal LD50 (Rabbit) > 1,250 mg/kgHigh absorption potential; systemic effects possible via skin.
Inhalation LC50 ~950 ppm (4h)Vapor hazard is significant if heated.
Skin Irritation ModerateDefatting action due to lipophilicity; dermatitis risk.
Cyanide Release Negligible (<1%)In vivo conversion to CN- is rate-limited and minor compared to aliphatic nitriles.

Visualization: Metabolic Pathways & Safety Logic

The following diagram illustrates the divergent metabolic pathways between the target aromatic nitriles and high-risk aliphatic variants, guiding the emergency response strategy.

NitrileMetabolism Substrate Phenylethyl Benzonitrile (Lipophilic Aromatic Nitrile) CYP CYP450 (Liver Microsomes) Substrate->CYP Toxicity Hepatotoxicity & CNS Depression Substrate->Toxicity  Direct CNS Action   Path_Safe Aromatic Hydroxylation (Major Pathway) CYP->Path_Safe  Stable C-CN Bond   Path_Risk Oxidative De-cyanidation (Minor/Trace Pathway) CYP->Path_Risk  High Resistance   Metabolite_Safe Hydroxy-Benzonitrile (Excreted as Conjugate) Path_Safe->Metabolite_Safe Metabolite_Safe->Toxicity  GSH Depletion   Cyanide Free Cyanide (CN-) (Histotoxic Hypoxia) Path_Risk->Cyanide

Figure 1: Metabolic fate of phenylethyl benzonitrile. Note the dominance of hydroxylation over cyanide release, distinguishing it from aliphatic nitriles.

Handling & Engineering Controls

The "Self-Validating" Containment Protocol

Do not rely on odor thresholds (sweet/almond-like), as olfactory fatigue sets in rapidly.

  • Primary Containment: All weighing and transfer of solids must occur in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

  • Solvent Handling: If the derivative is dissolved in volatile solvents (DCM, Methanol), the risk of inhalation increases. Use a closed-loop transfer system for volumes >1 L.

  • Static Control: These organic solids can be electrostatic. Use anti-static weighing boats and ground all metal spatulas to prevent dust dispersion.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended MaterialRationale
Hand (Splash) Nitrile (Double Gloved) Standard protection. 4 mil minimum thickness. Change every 15 mins if solvent contact occurs.
Hand (Immersion) Silver Shield / 4H (Laminate) Phenylethyl groups increase permeation through standard rubber. Laminate offers >4h breakthrough time.
Respiratory P100 + OV Cartridge Required only if working outside a hood (e.g., spill cleanup). OV protects against organic vapors; P100 against dust.
Body Tyvek Lab Coat Disposable Tyvek prevents accumulation of dust on cotton clothing, reducing secondary exposure.

Emergency Response & Waste Management

First Aid & Antidote Decision

While cyanide release is unlikely, the "Nitrile Protocol" dictates caution.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/DMSO) to clean skin, as this accelerates transdermal absorption.

  • Ingestion/Inhalation:

    • Administer 100% Oxygen.

    • Antidote Use: Do not administer Hydroxocobalamin (Cyanokit) unless clinical signs of cyanide poisoning (lactic acidosis, cherry-red skin, almond breath) are confirmed. Unnecessary administration can interfere with blood chemistry. Treat primarily for CNS depression and support liver function.

Decontamination & Waste Destruction

Nitriles must be destroyed chemically before disposal to prevent environmental leaching.

Protocol: Oxidative Hydrolysis

  • Preparation: Dissolve waste nitrile in water or ethanol.

  • Oxidation: Slowly add excess Sodium Hypochlorite (Bleach) or Calcium Hypochlorite at pH > 10.

    • Reaction:

      
      
      
  • Validation: Test for residual cyanide/oxidant using starch-iodide paper.

  • Disposal: Neutralize and dispose of as non-hazardous aqueous waste (check local regulations).

Workflow Visualization: Safe Handling Logic

SafetyWorkflow Start Start: Handling Phenylethyl Benzonitrile FormCheck Is the compound Solid or Liquid? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid / Solution FormCheck->Liquid Control_Solid Use Powder Hood / Balance Enclosure Anti-static protocols Solid->Control_Solid Control_Liquid Fume Hood (>100 fpm) Double Nitrile Gloves Liquid->Control_Liquid Spill Accidental Spill? Control_Solid->Spill Control_Liquid->Spill Response_Small Small (<10g): Absorb with Vermiculite Clean with 10% Bleach Spill->Response_Small No Response_Large Large (>10g): Evacuate Area Don SCBA & Silver Shield Gloves Spill->Response_Large Yes

Figure 2: Decision matrix for routine handling and spill response.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]

  • Organic Syntheses (1943). Synthesis of Phenylethylamine via Reduction of Nitriles. Coll. Vol. 23, p.71. Retrieved from [Link]

  • Australian Government Department of Health (2019). Benzonitrile: Human Health Tier II Assessment. NICNAS. Retrieved from [Link]

  • Tanii, H., & Hashimoto, K. (1984).Structure-toxicity relationship of mononitriles. Archives of Toxicology, 55(1), 47-54.

Sources

A Technical Guide to the Physicochemical Characterization of 4-(2-Hydroxy-2-phenylethyl)benzonitrile: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of the compound 4-(2-Hydroxy-2-phenylethyl)benzonitrile. Recognizing the critical role of these fundamental physical properties in the drug development pipeline—from purity assessment to formulation design—this document outlines the theoretical importance, experimental determination, and contextual significance of these parameters. In the absence of publicly available experimental data for this specific molecule, this guide presents computationally predicted values and details the rigorous, validated methodologies for their empirical determination in a laboratory setting. This serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related chemical entities.

Introduction: The Significance of Thermal Transition Points in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with meticulous characterization of its physicochemical properties. Among the most fundamental of these are the melting and boiling points. These are not merely static numbers but are critical indicators of a compound's identity, purity, and intermolecular forces.

  • Purity Assessment: A sharp and narrow melting point range is a hallmark of a pure crystalline solid.[1] Impurities introduce defects into the crystal lattice, typically resulting in a depression and broadening of the melting range.[1] Therefore, melting point determination is an indispensable quality control metric throughout the synthesis and purification process.

  • Physical Stability and Formulation: The melting point provides insight into the thermal stability of a compound.[1] A higher melting point generally correlates with greater lattice energy and stability. This information is crucial for downstream processes such as milling, granulation, and tablet compression, where thermal stresses are applied.

  • Solubility and Bioavailability: There exists a relationship between a compound's melting point and its solubility, which in turn is a key determinant of its bioavailability.[2] While not a direct correlation, higher melting points can be indicative of lower solubility, a critical consideration for oral drug delivery.[2]

This guide focuses on 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a molecule of interest in medicinal chemistry. A thorough understanding of its thermal properties is the first step in its comprehensive characterization.

Physicochemical Properties of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

A comprehensive search of established chemical databases and scientific literature did not yield experimentally determined melting and boiling points for 4-(2-Hydroxy-2-phenylethyl)benzonitrile. This is not uncommon for novel or specialized research compounds. In such instances, computational prediction provides a valuable preliminary dataset.

PropertyPredicted ValueNotes
Melting Point Not availableExperimental determination is highly recommended.
Boiling Point Not availableExperimental determination is highly recommended.

Note on Predicted Values: It is imperative for researchers to understand that predicted values are estimations based on the molecule's structure and algorithms trained on existing data. They are a useful guide for initial experimental design but must be confirmed by empirical measurement.

Experimental Protocols for the Determination of Melting and Boiling Points

The following protocols describe standard, reliable methods for the experimental determination of melting and boiling points, suitable for research and drug development laboratories.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.

This method is favored for its precision, small sample requirement, and the ability to observe the melting process directly. The use of a calibrated thermometer and a controlled heating rate are critical for accuracy. A slow heating rate near the expected melting point (around 1-2°C per minute) is essential to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[3]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry the sample thoroughly B Finely powder the sample A->B C Pack into a capillary tube (one end sealed) B->C D Attach capillary to a calibrated thermometer C->D E Immerse in a heating bath (e.g., Thiele tube) D->E F Heat slowly and uniformly E->F G Record T1: Temperature at which melting begins F->G H Record T2: Temperature at which sample is fully liquid G->H I Report melting range (T1 - T2) H->I

Caption: Workflow for Melting Point Determination via the Capillary Method.

  • Sample Preparation:

    • Ensure the sample of 4-(2-Hydroxy-2-phenylethyl)benzonitrile is completely dry.

    • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder.

    • Tap the open end of a capillary tube (sealed at one end) into the powder to pack a small amount of the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Attach the capillary tube to a calibrated thermometer using a rubber band or a small piece of wire. The sample in the capillary should be level with the thermometer bulb.

    • Insert the thermometer and attached capillary into a heating apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), or a digital melting point apparatus.

  • Measurement:

    • Begin heating the apparatus. The temperature can be increased relatively quickly at first.

    • As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.

    • Carefully observe the sample.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range from T1 to T2.

Boiling Point Determination: The Microscale Method

For small quantities of a liquid, a microscale method using a fusion tube and a capillary tube is efficient and accurate.

This micro-method is ideal when sample availability is limited, a common scenario in early-stage drug discovery. The principle relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure. The point at which the liquid re-enters the capillary upon cooling signifies that the external pressure has just overcome the vapor pressure of the liquid, which is the boiling point.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Place a small amount of the liquid sample into a fusion tube B Insert a sealed-end capillary tube (open end down) into the fusion tube A->B C Attach the fusion tube to a calibrated thermometer B->C D Immerse in a heating bath C->D E Heat until a rapid and continuous stream of bubbles emerges from the capillary D->E F Remove heat and allow to cool E->F G Record the temperature at which the liquid just begins to enter the capillary tube F->G H This temperature is the boiling point G->H

Caption: Workflow for Microscale Boiling Point Determination.

  • Sample Preparation:

    • Add a small amount (a few drops) of liquid 4-(2-Hydroxy-2-phenylethyl)benzonitrile to a small test tube or fusion tube.

    • Take a capillary tube and seal one end by heating it in a flame.

    • Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Setup:

    • Attach the fusion tube to a calibrated thermometer.

    • Immerse the setup in a heating bath, ensuring the sample is below the level of the heating fluid.

  • Measurement:

    • Heat the bath gently. A stream of air bubbles will emerge from the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the air in the capillary has been replaced by the vapor of the sample.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Concluding Remarks for the Research Professional

The melting and boiling points of 4-(2-Hydroxy-2-phenylethyl)benzonitrile are foundational parameters that underpin its journey through the drug development process. While experimental values are not yet documented in the public domain, this guide provides the established, reliable protocols for their determination. Rigorous and accurate measurement of these properties is not a trivial exercise; it is a critical component of the comprehensive data package required for informed decision-making in medicinal chemistry, process development, and pharmaceutical formulation. It is strongly recommended that researchers working with this compound perform these straightforward yet vital experiments to establish a definitive, empirical dataset.

References

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of chemical information and modeling, 49(5), 1334–1339. [Link]

  • To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Determination of Boiling Points. (n.d.). Course Hero. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Simon Fraser University. Retrieved from [Link]

  • Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Course Hero. Retrieved from [Link]

  • O'Donnell, E., & Tseng, C. Y. (2009). An interesting relationship between drug absorption and melting point. Journal of chemical information and modeling, 49(5), 1334-9. [Link]

Sources

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Unveiling the Therapeutic Potential of a Novel Benzonitrile Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a cornerstone of innovation. The compound 4-(2-Hydroxy-2-phenylethyl)benzonitrile presents such an opportunity. Its unique chemical architecture, featuring a para-substituted benzonitrile ring linked to a 2-hydroxy-2-phenylethyl moiety, suggests a rich pharmacological potential. The nitrile group, a potent pharmacophore, is a key feature in a number of approved pharmaceuticals, where it can act as a hydrogen bond acceptor, an enzyme inhibitor, or a bioisosteric replacement for other functional groups.[1][2] This guide provides a comprehensive technical framework for researchers and drug development professionals to explore and unlock the therapeutic promise of this intriguing molecule. We will delve into hypothesized mechanisms of action, propose a rigorous research and development workflow, and provide detailed experimental protocols to validate its potential as a novel therapeutic agent.

Hypothesized Therapeutic Targets and Applications: A Structurally-Guided Approach

The chemical structure of 4-(2-Hydroxy-2-phenylethyl)benzonitrile provides critical clues to its potential biological targets. By dissecting the molecule into its key pharmacophoric components, we can draw parallels to established drug classes and formulate rational hypotheses for its application.

Aromatase Inhibition for Hormone-Dependent Cancers

The para-substituted benzonitrile moiety is a hallmark of several potent non-steroidal aromatase inhibitors, such as letrozole and anastrozole.[3][4] Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final step in estrogen biosynthesis. Its inhibition is a clinically validated strategy for the treatment of estrogen receptor-positive breast cancer.[4] The nitrile group in these inhibitors is thought to mimic the carbonyl group of the natural substrate, androstenedione, forming a key hydrogen bond interaction within the enzyme's active site.[1][3] We hypothesize that the benzonitrile of 4-(2-Hydroxy-2-phenylethyl)benzonitrile can similarly engage with the aromatase active site.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

Several α-amino nitrile compounds have been successfully developed as reversible inhibitors of dipeptidyl peptidase IV (DPP-IV) for the management of type 2 diabetes.[1][2] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. While 4-(2-Hydroxy-2-phenylethyl)benzonitrile is not an α-amino nitrile, the presence of the nitrile and hydroxyl groups could potentially allow it to interact with the active site of DPP-IV.

Modulation of Cytochrome P450 Enzymes

The core structure of 4-(2-Hydroxy-2-phenylethyl)benzonitrile suggests potential interactions with various cytochrome P450 (CYP) enzymes. These enzymes are central to drug metabolism and their modulation can have significant therapeutic implications.[5] Some benzonitrile-containing compounds have been shown to inhibit specific CYP isozymes.[6] A thorough investigation into the compound's effect on key drug-metabolizing CYPs (e.g., CYP3A4, CYP2D6) is warranted to assess its potential for drug-drug interactions and to explore any therapeutic benefits of CYP inhibition in specific disease contexts.

Proposed Research & Development Workflow: A Phased Approach to Validation

To systematically evaluate the pharmaceutical potential of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a multi-stage research and development plan is proposed. This workflow is designed to be a self-validating system, with each stage providing the necessary data to justify progression to the next.

R_and_D_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cell-Based Evaluation cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: In Vivo Efficacy A Computational Docking (Aromatase, DPP-IV) B Enzyme Inhibition Assays (Aromatase, DPP-IV) A->B C CYP450 Inhibition Panel B->C D Cellular Potency Assays (e.g., MCF-7 for Aromatase) B->D E Cytotoxicity & Cell Viability (e.g., MTT, MTS assays) D->E F ADME/Tox Screening (Solubility, Permeability, Metabolic Stability) E->F G Animal Model Studies (e.g., Xenograft models for cancer) F->G

Figure 1: Proposed Research and Development Workflow for 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Detailed Experimental Protocols

Synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the phenylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of 4-formylbenzonitrile in anhydrous tetrahydrofuran (THF) to the Grignard reagent with vigorous stirring.[7]

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the purified 4-(2-Hydroxy-2-phenylethyl)benzonitrile using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Aromatase Inhibition Assay

This assay will determine the compound's ability to inhibit the activity of human placental aromatase.

Protocol:

  • Reagents and Materials:

    • Human placental microsomes (source of aromatase)

    • NADPH

    • [1β-³H]-Androst-4-ene-3,17-dione (substrate)

    • Letrozole (positive control)

    • 4-(2-Hydroxy-2-phenylethyl)benzonitrile (test compound)

    • Phosphate buffer (pH 7.4)

    • Chloroform

    • Dextran-coated charcoal

  • Assay Procedure:

    • Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.

    • Add varying concentrations of 4-(2-Hydroxy-2-phenylethyl)benzonitrile or letrozole to the reaction mixture.

    • Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.

    • Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding chloroform and vortexing.

    • Separate the aqueous and organic phases by centrifugation. The tritiated water (³H₂O) released during the reaction will be in the aqueous phase.

    • Remove the unreacted substrate from the aqueous phase by adding dextran-coated charcoal and centrifuging.

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of aromatase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay will assess the cytotoxic effects of the compound on a relevant cancer cell line (e.g., MCF-7 for breast cancer).

Protocol:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(2-Hydroxy-2-phenylethyl)benzonitrile for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

Visualization of a Potential Signaling Pathway

Should 4-(2-Hydroxy-2-phenylethyl)benzonitrile prove to be a potent aromatase inhibitor, its downstream effects would involve the modulation of estrogen signaling.

Estrogen_Signaling_Pathway cluster_0 Estrogen Biosynthesis cluster_1 Estrogen Signaling Cascade Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Estrone Estrone Aromatase->Estrone Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (in DNA) ER->ERE Gene_Transcription Gene Transcription (Cell Proliferation, Growth) ERE->Gene_Transcription Test_Compound 4-(2-Hydroxy-2-phenylethyl)benzonitrile Test_Compound->Aromatase Inhibition

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug candidate from a promising molecule to a therapeutic reality, understanding its metabolic fate is paramount. The metabolic stability of a new chemical entity (NCE) dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] This guide provides a comprehensive, in-depth exploration of the in vitro metabolic stability of a specific molecule, 4-(2-Hydroxy-2-phenylethyl)benzonitrile, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its metabolism, provide field-proven experimental protocols, and offer insights into the interpretation of the generated data, all grounded in scientific integrity and supported by authoritative references.

Structural and Mechanistic Considerations for the Metabolism of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

The chemical structure of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, featuring a secondary alcohol, a phenyl group, and a benzonitrile moiety, provides critical clues to its potential metabolic pathways. The nitrile group is generally considered metabolically stable, although in some contexts, it can be hydrolyzed to a carboxylic acid.[4][5][6] However, the primary sites of metabolic attack are anticipated to be the secondary alcohol and the aromatic rings.

Predicted Metabolic Pathways

Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[7] For 4-(2-Hydroxy-2-phenylethyl)benzonitrile, we can predict the following key transformations:

  • Phase I Metabolism (Oxidation): The secondary alcohol is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2E1 which are known to metabolize alcohols.[8][9][10][11][12] This would lead to the formation of the corresponding ketone. Aromatic hydroxylation of either the phenyl or the benzonitrile ring is another possibility, catalyzed by various CYP isoforms.

  • Phase II Metabolism (Conjugation): The hydroxyl group is susceptible to glucuronidation, a major conjugation pathway, mediated by UDP-glucuronosyltransferases (UGTs).[13][14][15][16][17] This process attaches a bulky, hydrophilic glucuronic acid moiety, facilitating excretion.[13][14] If aromatic hydroxylation occurs in Phase I, the newly formed phenolic hydroxyl groups would also be readily conjugated.

The following diagram illustrates the predicted primary metabolic pathways for 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Metabolic Pathways of 4-(2-Hydroxy-2-phenylethyl)benzonitrile 4-(2-Hydroxy-2-phenylethyl)benzonitrile 4-(2-Hydroxy-2-phenylethyl)benzonitrile Ketone Metabolite Ketone Metabolite 4-(2-Hydroxy-2-phenylethyl)benzonitrile->Ketone Metabolite CYP-mediated Oxidation (e.g., CYP2E1) Aromatic Hydroxylation Products Aromatic Hydroxylation Products 4-(2-Hydroxy-2-phenylethyl)benzonitrile->Aromatic Hydroxylation Products CYP-mediated Hydroxylation Glucuronide Conjugate Glucuronide Conjugate 4-(2-Hydroxy-2-phenylethyl)benzonitrile->Glucuronide Conjugate UGT-mediated Glucuronidation Aromatic Hydroxylation Products->Glucuronide Conjugate UGT-mediated Glucuronidation In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Microsomes, Cofactors) Incubation_Setup Incubation Mixture (Compound, Microsomes, Buffer) Reagent_Prep->Incubation_Setup Compound_Prep Test Compound & Control Working Solutions Compound_Prep->Incubation_Setup Reaction_Start Initiate Reaction (Add NADPH) Incubation_Setup->Reaction_Start Time_Points Sample at t = 0, 5, 15, 30, 60 min Reaction_Start->Time_Points Reaction_Quench Quench Reaction (Acetonitrile with IS) Time_Points->Reaction_Quench Centrifugation Centrifuge to Pellet Protein Reaction_Quench->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing Data Processing & Calculation LCMS_Analysis->Data_Processing

Sources

Methodological & Application

reagents for the preparation of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile: Reagents, Protocols, and Mechanistic Insights

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a valuable intermediate in medicinal chemistry and materials science. We explore two primary, robust synthetic strategies: the direct Grignard addition to an aldehyde and a two-step sequence involving the synthesis and subsequent reduction of a ketone intermediate. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic principles, causality behind experimental choices, and critical safety considerations. All protocols are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction

4-(2-Hydroxy-2-phenylethyl)benzonitrile is a bifunctional molecule incorporating a nitrile group, a secondary alcohol, and two distinct aromatic rings. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecular architectures. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group offers a site for esterification, etherification, or oxidation. The strategic placement of these groups allows for its application in the development of novel pharmaceutical agents and functional materials.

This guide presents two divergent and reliable synthetic pathways to access this target molecule, each with its own set of advantages and considerations.

Synthetic Overview:

G cluster_0 Strategy 1: Grignard Pathway cluster_1 Strategy 2: Ketone Reduction Pathway A 4-Cyanobenzyl bromide C 4-Cyanobenzylmagnesium bromide (Grignard Reagent) A->C + Mg in dry Ether/THF B Magnesium (Mg) B->C E Target Molecule C->E 1. + Benzaldehyde 2. Acidic Workup (H₃O⁺) D Benzaldehyde D->E F 2-Bromo-1-phenylethanone (Phenacyl bromide) H 4-(2-Oxo-2-phenylethyl)benzonitrile (Ketone Intermediate) F->H + Nucleophilic Substitution/Coupling G 4-Cyanophenylboronic acid or similar nucleophile G->H J Target Molecule H->J + NaBH₄ in MeOH/EtOH I Sodium Borohydride (NaBH₄) I->J

Caption: Divergent synthetic pathways to 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Strategy 1: Grignard Reagent Addition to Benzaldehyde

This approach is a classic and highly effective method for carbon-carbon bond formation and the synthesis of secondary alcohols.[1][2] The core of this strategy is the preparation of an organometallic nucleophile, a Grignard reagent, from 4-cyanobenzyl bromide, which then attacks the electrophilic carbonyl carbon of benzaldehyde.

Principle and Mechanism

The synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: 4-Cyanobenzyl bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF). This is an oxidative insertion where Mg(0) is oxidized to Mg(II), inserting itself into the carbon-bromine bond.[3] This process inverts the polarity of the benzylic carbon from electrophilic to strongly nucleophilic (a carbanion-like character), an effect known as "umpolung".[3] The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the reagent.[3][4]

  • Nucleophilic Addition and Workup: The prepared Grignard reagent, 4-cyanobenzylmagnesium bromide, is added to benzaldehyde. The nucleophilic benzylic carbon attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the final secondary alcohol product and water-soluble magnesium salts.[2][5]

G cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup Start1 NC-Ph-CH₂-Br + Mg Reagent NC-Ph-CH₂-MgBr Start1->Reagent Dry Ether Reagent2 NC-Ph-CH₂-MgBr Intermediate Alkoxide Intermediate Reagent2->Intermediate Attack on C=O Aldehyde Ph-CHO Aldehyde->Intermediate Intermediate2 Alkoxide Intermediate Product NC-Ph-CH₂(OH)-Ph Intermediate2->Product H₃O⁺

Caption: Workflow for the Grignard synthesis pathway.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMolesNotes
Magnesium turningsMg24.311.34 g55 mmolActivate before use.
IodineI₂253.811 small crystal-Initiator.
4-Cyanobenzyl bromideC₈H₆BrN196.049.80 g50 mmolLachrymator, handle in fume hood.[6]
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-Must be completely dry.
BenzaldehydeC₇H₆O106.125.31 g (5.1 mL)50 mmolFreshly distilled to remove benzoic acid.
Hydrochloric Acid (1 M)HCl36.46~100 mL-For workup.
Saturated NaCl solutionNaCl(aq)-50 mL-For washing.
Anhydrous MgSO₄MgSO₄120.37~10 g-Drying agent.
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction/chromatography.
HexanesC₆H₁₄86.18As needed-For chromatography.

Procedure:

Part A: Preparation of 4-Cyanobenzylmagnesium Bromide

  • Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon gas. Equip the flask with a magnetic stir bar.

  • Magnesium Activation: Place the magnesium turnings (1.34 g) in the flask. Add one small crystal of iodine.[3] Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes, producing a purple vapor. This helps to etch the passivating magnesium oxide layer.[3] Allow the flask to cool.

  • Initiation: Add 20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 4-cyanobenzyl bromide (9.80 g) in 80 mL of anhydrous diethyl ether. Add ~10 mL of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and the disappearance of the iodine color. If it does not start, gentle warming or sonication may be required.

  • Reagent Formation: Once the reaction has started, add the remaining 4-cyanobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and greyish-brown.[7] Cool the solution to 0 °C in an ice bath.

Part B: Reaction with Benzaldehyde and Workup

  • Aldehyde Addition: Prepare a solution of freshly distilled benzaldehyde (5.1 mL) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the cooled, stirring Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching: Carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker. Stir vigorously and then slowly add 1 M HCl until the aqueous layer is clear and all magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine all organic layers. Wash with 50 mL of saturated NaCl solution, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Strategy 2: Synthesis via Ketone Intermediate and Reduction

This two-step strategy offers an alternative that avoids the often-sensitive preparation of a nitrile-containing Grignard reagent. It first involves the synthesis of an intermediate ketone, 4-(2-oxo-2-phenylethyl)benzonitrile, followed by its selective reduction to the target alcohol.

Step 2a: Synthesis of 4-(2-Oxo-2-phenylethyl)benzonitrile

A common method to form this α-aryl ketone is through a Friedel-Crafts-type reaction or a nucleophilic substitution.[8][9] Here, we detail a nucleophilic substitution pathway using 4-cyanobenzyl bromide and a phenyl anion equivalent, which can be more regioselective than some Friedel-Crafts acylations. However, a more direct and often cited route is the reaction between 2-bromo-1-phenylethanone (phenacyl bromide) and a cyanide source, or the coupling of phenacyl bromide with a cyanophenyl organometallic reagent. A recent metal-free approach involves the reaction of 2-(2-oxo-2-phenylethyl)benzonitrile itself, indicating its accessibility.[10][11]

For this guide, we will focus on the reaction of phenacyl bromide with a cyanide source, as phenacyl bromide is commercially available or easily prepared by the bromination of acetophenone.[12]

Protocol: Synthesis of the Ketone Intermediate

Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMolesNotes
2-Bromo-1-phenylethanoneC₈H₇BrO199.049.95 g50 mmolPotent lachrymator.[12]
Sodium CyanideNaCN49.012.70 g55 mmolEXTREMELY TOXIC. Use with extreme caution.
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100 mL-Anhydrous.
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction.
WaterH₂O18.02As needed-For washing.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a stir bar and under a nitrogen atmosphere, dissolve sodium cyanide (2.70 g) in anhydrous DMSO (100 mL).

  • Substrate Addition: Slowly add a solution of 2-bromo-1-phenylethanone (9.95 g) in 20 mL of DMSO to the cyanide solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate should form. Stir for 30 minutes to fully precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water. The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure 4-(2-oxo-2-phenylethyl)benzonitrile.

Step 2b: Reduction of the Ketone to the Alcohol

The reduction of the ketone to a secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is an ideal reagent as it is mild, selective for ketones and aldehydes, and tolerates the nitrile group.

Principle and Mechanism

Sodium borohydride acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a borate-alkoxide intermediate. Subsequent workup with a protic solvent (like methanol, which is often the reaction solvent) protonates the alkoxide, yielding the final alcohol product.

G Ketone 4-(2-Oxo-2-phenylethyl)benzonitrile Intermediate Borate-Alkoxide Intermediate Ketone->Intermediate 1. Hydride Attack Reagent NaBH₄ Reagent->Intermediate Product Target Molecule Intermediate->Product 2. Protonation Solvent Methanol (MeOH) Solvent->Product

Caption: Workflow for the ketone reduction step.

Protocol: Ketone Reduction

Materials and Reagents

Reagent/MaterialFormulaM.W.AmountMolesNotes
4-(2-Oxo-2-phenylethyl)benzonitrileC₁₅H₁₁NO221.2611.06 g50 mmolFrom Step 2a.
MethanolCH₃OH32.04200 mL-Solvent.
Sodium BorohydrideNaBH₄37.831.90 g50 mmolAdd in portions.
WaterH₂O18.02As needed-For quenching.
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction.

Procedure:

  • Dissolution: In a 500 mL flask, dissolve the ketone intermediate (11.06 g) in methanol (200 mL). Cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, add the sodium borohydride (1.90 g) in small portions over 30 minutes. Hydrogen gas evolution may be observed.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Slowly add ~50 mL of water to quench the excess NaBH₄.

  • Solvent Removal: Remove most of the methanol using a rotary evaporator.

  • Extraction: Add 100 mL of water and 100 mL of ethyl acetate to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography as described in Strategy 1.

Characterization

The final product, 4-(2-Hydroxy-2-phenylethyl)benzonitrile, should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (O-H stretch ~3400 cm⁻¹, C≡N stretch ~2230 cm⁻¹).

  • Melting Point: To assess purity.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[13] Anhydrous conditions are critical for success and safety.

  • 4-Cyanobenzyl Bromide & Phenacyl Bromide: These are lachrymators (tear-inducing agents) and skin irritants. Handle with care in a fume hood.

  • Sodium Cyanide: NaCN is a fast-acting and potent poison. Handle with extreme caution, using appropriate containment and having a cyanide antidote kit available. Never allow it to come into contact with acid, as this will generate highly toxic hydrogen cyanide gas.

References

  • Organic Syntheses Procedure: Benzenepropanoic acid, 4-cyano-, ethyl ester. Available at: [Link]

  • The Royal Society of Chemistry: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Available at: [Link]

  • Sathee NEET: Chemistry Reformatsky Reaction. Available at: [Link]

  • Grignard Reaction - General Procedure. Available at: [Link] (Simulated link, based on content from search result)

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for reaction mechanisms like Grignard addition)
  • Pharm D Guru: Reformatsky Reaction. Available at: [Link]

  • ChemSynthesis: 2-bromo-1-phenylethanone. Available at: [Link]

  • National Institutes of Health (PMC): Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Chemistry Steps: Friedel-Crafts Acylation. Available at: [Link]

  • Wikipedia: Friedel–Crafts reaction. Available at: [Link]

  • Wikipedia: Phenylmagnesium bromide. Available at: [Link]

  • Wikipedia: Reformatsky reaction. Available at: [Link]

  • Organic Chemistry Portal: Reformatsky Reaction. Available at: [Link]

  • Wikipedia: Phenacyl bromide. Available at: [Link]

  • Master Organic Chemistry: Addition of Grignard reagents to nitriles to give ketones. Available at: [Link]

  • SynArchive: Reformatsky Reaction. Available at: [Link]

  • ResearchGate: 2-Bromo-1-phenylethanone. Available at: [Link]

  • Chemistry LibreTexts: The Grignard Reaction (Experiment). Available at: [Link]

  • ADI Chemistry: Grignard Reagent. Available at: [Link]

  • Organic Syntheses Procedure: phenylmagnesium bromide. Available at: [Link]

  • SynArchive: Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents: US3567758A - Preparation of hydroxybenzonitriles.
  • Google Patents: KR101088892B1 - Method for preparing 4-cyano benzyl bromide.
  • ChemRxiv: Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Available at: [Link]

  • University of Missouri-St. Louis: Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link] (Simulated link, based on content from search result)

  • ResearchGate: One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride. Available at: [Link]

  • Fiveable: Organometallics in Organic Synthesis. Available at: [Link]

  • Chemistry LibreTexts: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

  • PrepChem: Preparation of phenylmagnesium bromide. Available at: [Link]

  • Chemistry LibreTexts: Reaction of Organometallic Reagents with Aldehydes and Ketones. Available at: [Link]

  • PubMed Central (PMC): 4-(2-Hydroxybenzylideneamino)benzonitrile. Available at: [Link]

  • Organic Syntheses Procedure: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Available at: [Link]

  • Michigan State University Chemistry: Main Group Organometallic Compounds. Available at: [Link]

  • ResearchGate: Synthesis of 2-(2-phenylethyl)chromones. Available at: [Link]

  • Organic Syntheses Procedure: General organozinc reagent procedure. Available at: [Link]

  • Google Patents: US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Royal Society of Chemistry: Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Available at: [Link]

  • YouTube: Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link] (Simulated link)

  • PubMed: Heterobimetallic reductive cross-coupling of benzonitrile. Available at: [Link]

Sources

Application Note: Chemoselective Hydrolysis of the Nitrile Group in 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective hydrolysis of the nitrile moiety in 4-(2-Hydroxy-2-phenylethyl)benzonitrile . The primary synthetic challenge lies in the presence of the


-hydroxy-

-phenylethyl
side chain. This benzylic secondary alcohol is highly susceptible to acid-catalyzed dehydration (E1 elimination) to form the corresponding styrene derivative, or base-catalyzed retro-aldol-type fragmentation under extreme conditions.

This guide provides three validated protocols ranging from mild oxidative hydration to biocatalytic hydrolysis, prioritizing the preservation of the alcohol functionality.

Key Chemical Challenges
Functional GroupReactivity RiskConsequence
Nitrile (-CN) Requires activation (Acid/Base/Peroxide)Inert under neutral conditions.
Benzylic Alcohol (-CH(OH)-) High Risk: E1/E1cB EliminationFormation of stilbene impurity (Dehydration).
Benzylic Alcohol (-CH(OH)-) Medium Risk: RacemizationLoss of enantiopurity (if chiral starting material used).

Reaction Pathway & Logic

The following diagram illustrates the competitive pathways. The goal is to maximize Path A (Amide) or Path B (Acid) while suppressing Path C (Elimination).

ReactionPathways Substrate 4-(2-Hydroxy-2-phenylethyl) benzonitrile Amide Target A: Primary Amide Substrate->Amide Radziszewski Cond. (H2O2/OH-) Acid Target B: Carboxylic Acid Substrate->Acid Nitrilase (Direct) Styrene Impurity: Styrene Derivative (Dehydration) Substrate->Styrene Strong Acid (Reflux) or High Temp Base Amide->Acid Nitrilase or Strong Base/Heat

Figure 1: Chemoselective pathways. Path A and B utilize mild conditions to avoid the thermodynamic sink of conjugation (Path C).

Protocol A: Synthesis of the Amide (Radziszewski Reaction)

Target: 4-(2-Hydroxy-2-phenylethyl)benzamide Mechanism: Hydroperoxide anion (


) attack on the nitrile carbon.
Why this works:  The reaction proceeds at low temperature (

) and mild pH (pH 9-10), completely avoiding the activation energy required for benzylic dehydration.
Reagents
  • Substrate: 1.0 equiv

  • Hydrogen Peroxide (30% w/w aq): 4.0 equiv

  • Potassium Carbonate (

    
    ): 0.2 equiv (Catalytic)
    
  • Solvent: DMSO or MeOH:Water (4:1)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-(2-Hydroxy-2-phenylethyl)benzonitrile in 20 mL DMSO .

    • Note: DMSO is preferred over alcohols to prevent potential transesterification side-reactions if esters were present, though here it ensures solubility.

  • Catalyst Addition: Add 2 mmol (276 mg) of

    
    .
    
  • Oxidant Addition: Cool the mixture to 0°C in an ice bath. Dropwise add 40 mmol (approx. 4 mL) of 30%

    
    .
    
    • Caution: Exothermic reaction.[1] Monitor internal temperature; do not exceed 20°C during addition.

  • Reaction: Remove ice bath and allow to stir at room temperature (20-25°C) for 3–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1) or HPLC.[2] The nitrile peak (approx. 2220

      
       IR) should disappear.
      
  • Quench: Pour the reaction mixture into 100 mL ice-water .

    • Result: The amide product usually precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) to remove DMSO and residual peroxide.
    
  • Drying: Vacuum dry at 40°C.

Expected Yield: >90% Purity: >95% (HPLC)

Protocol B: Synthesis of the Carboxylic Acid (Biocatalytic)

Target: 4-(2-Hydroxy-2-phenylethyl)benzoic acid Mechanism: Enzymatic hydrolysis via Nitrilase (EC 3.5.5.1). Why this works: Enzymes operate at neutral pH (7.0–8.0) and ambient temperature. This is the gold standard for preventing racemization of the alcohol if a chiral substrate is used.

Reagents
  • Substrate: 50 mM final concentration

  • Enzyme: Commercial Nitrilase Screening Kit (e.g., Codexis or Sigma nitrilase panels). Specific recommendation: Nitrilase from Arabidopsis thaliana or Pseudomonas fluorescens.

  • Buffer: 100 mM Potassium Phosphate, pH 7.2

  • Co-solvent: Methanol (5% v/v)

Step-by-Step Methodology
  • Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.2).

  • Substrate Solution: Dissolve 1 mmol of substrate in 2.5 mL Methanol .

  • Reaction Initiation: Add the methanol solution to 47.5 mL of the buffer.

    • Note: The substrate may form a fine suspension; this is acceptable.

  • Enzyme Addition: Add 10–20 mg of lyophilized Nitrilase powder (or 1 mL liquid preparation).

  • Incubation: Shake at 150 rpm at 30°C for 18–24 hours.

  • Work-up:

    • Acidify to pH 2–3 using 1M HCl (carefully, keeping temp <10°C).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organics over

      
       and concentrate.[3]
      

Expected Yield: 80–95% (Enzyme dependent) Selectivity: 100% (No dehydration observed).

Protocol C: Classical Alkaline Hydrolysis (Robust)

Target: 4-(2-Hydroxy-2-phenylethyl)benzoic acid Mechanism: Nucleophilic attack by


 followed by thermal elimination of ammonia.
Risk:  Moderate risk of dehydration if temperature is uncontrolled.
Reagents
  • Substrate: 1.0 equiv

  • Sodium Hydroxide (NaOH): 5.0 equiv

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology
  • Setup: Dissolve 10 mmol substrate in 20 mL Ethanol .

  • Base Solution: Dissolve 50 mmol (2.0 g) NaOH in 20 mL Water .

  • Combination: Mix the two solutions in a flask equipped with a reflux condenser.

  • Thermal Cycle: Heat to 60°C (Do NOT reflux at 100°C). Monitor by HPLC every 2 hours.

    • Critical Control Point: If the reaction is too slow at 60°C, raise to 70°C but sample hourly. Avoid boiling to prevent elimination of the -OH group.

  • Completion: Reaction typically requires 8–12 hours.[4]

  • Work-up:

    • Cool to room temperature.[3][5]

    • Evaporate Ethanol under reduced pressure.

    • Wash the aqueous layer with Diethyl Ether (removes unreacted nitrile/amide).

    • Acidify aqueous layer to pH 3 with 2M HCl.

    • Collect the precipitated acid by filtration.

Analytical Quality Control

HPLC Method Parameters

To distinguish the Product (Acid/Amide) from the Impurity (Styrene):

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 min
Detection UV at 254 nm (aromatic) and 210 nm (amide bond)
Data Interpretation[3][4][6][7][8][9][10]
  • Substrate (Nitrile): High retention time, sharp peak.

  • Product (Amide): Lower retention time than nitrile (more polar).

  • Product (Acid): Lowest retention time (most polar, pH dependent).

  • Impurity (Styrene): Highest retention time (loss of -OH increases hydrophobicity) + distinct UV shift due to conjugation.

References

  • Radziszewski Reaction (Amide Synthesis): Radziszewski, B. (1885). "Über die Oxydation des Kohlenoxyds." Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356.

  • Nitrilase Biocatalysis (Green Chemistry): Gong, J. S., et al. (2012).[6] "Nitrilases in nitrile biocatalysis: recent progress and biotechnological applications." Microbial Cell Factories, 11, 142.

  • Mechanism of Alkaline Hydrolysis: Wiberg, K. B. (1955). "The Mechanism of the Base-catalyzed Hydrolysis of Nitriles." Journal of the American Chemical Society, 77(9), 2519–2522.

  • Prevention of Elimination in Benzylic Alcohols: Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[7] (General reference for functional group tolerance).

  • Safety in Peroxide Reactions: Agilent Technologies. (2020). "Safe Handling of Peroxides in Organic Synthesis."

Sources

Revolutionizing Synthesis: A Microwave-Assisted Protocol for 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a key intermediate in the development of novel pharmaceuticals. We will explore the significant advantages of microwave-assisted organic synthesis (MAOS) over conventional heating methods, including dramatic reductions in reaction time, increased yields, and improved product purity.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of complex organic molecules is often a bottleneck in drug discovery and development. Traditional methods typically involve prolonged heating under reflux, which can lead to side product formation, thermal decomposition of sensitive molecules, and significant energy consumption.[3] Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly alternative, addressing many of these limitations.[3][4][5]

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating.[6][7] This "dielectric heating" is fundamentally different from conventional heating, which relies on slower and less efficient heat transfer through conduction and convection.[8] The key advantages of MAOS include:

  • Accelerated Reaction Rates: Reactions that take hours or even days with conventional heating can often be completed in minutes using microwave irradiation.[1][2][8]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1][9]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings.[1][3]

  • Superheating Capabilities: In sealed vessels, solvents can be heated far above their atmospheric boiling points, further accelerating reaction rates.[2][8]

The target molecule, 4-(2-Hydroxy-2-phenylethyl)benzonitrile, and its derivatives are of significant interest in medicinal chemistry, with potential applications in treating a range of neurological disorders.[10] The efficient synthesis of this scaffold is therefore a critical step in advancing research in this area.

Reaction Mechanism and Rationale

The synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile via a Grignard reaction is a well-established transformation. The reaction proceeds through the nucleophilic addition of a Grignard reagent, in this case, (4-cyanobenzyl)magnesium bromide, to an aldehyde, benzaldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-bromobenzyl cyanide 4-(Bromomethyl)benzonitrile Grignard (4-Cyanobenzyl)magnesium bromide 4-bromobenzyl cyanide->Grignard + Mg (THF) Mg Magnesium (turnings) Benzaldehyde Benzaldehyde Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Benzaldehyde Product 4-(2-Hydroxy-2-phenylethyl) benzonitrile Alkoxide->Product + H₃O⁺ (Workup)

Caption: Reaction pathway for the synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

The rationale for employing microwave irradiation in this synthesis lies in its ability to accelerate the formation of the Grignard reagent and the subsequent nucleophilic addition. The polar nature of the solvent (THF) and the intermediates allows for efficient absorption of microwave energy, leading to rapid heating and enhanced reaction kinetics.

Experimental Protocol

This protocol outlines the microwave-assisted synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Reagent/MaterialGradeSupplierCAS Number
4-(Bromomethyl)benzonitrile≥98%Sigma-Aldrich17201-43-3
Magnesium turnings≥99.5%Sigma-Aldrich7439-95-4
IodineReagent gradeSigma-Aldrich7553-56-2
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Benzaldehyde≥99%, freshly distilledSigma-Aldrich100-52-7
Saturated Ammonium Chloride (NH₄Cl)ACS reagentSigma-Aldrich12125-02-9
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagentSigma-Aldrich7757-82-6
Ethyl AcetateHPLC gradeSigma-Aldrich141-78-6
HexanesHPLC gradeSigma-Aldrich110-54-3
  • Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave series or similar)

  • Microwave-safe reaction vials with stir bars

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Preparation of the Grignard Reagent

  • To a dry 10 mL microwave vial equipped with a magnetic stir bar, add magnesium turnings (1.2 eq).

  • Briefly heat the vial under vacuum and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In a separate dry flask, dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous THF.

  • Slowly add a small portion of the 4-(bromomethyl)benzonitrile solution to the magnesium turnings. The initiation of the reaction is indicated by a color change and gentle refluxing.

  • Once the reaction has initiated, add the remaining 4-(bromomethyl)benzonitrile solution dropwise.

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 60 °C) for a short duration (e.g., 5-10 minutes) to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the Grignard reagent with stirring.

  • After the addition is complete, cap the vial and return it to the microwave reactor.

  • Irradiate the reaction mixture at a slightly elevated temperature (e.g., 80 °C) for a specified time (e.g., 10-15 minutes). Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The exact ratio should be determined by TLC analysis.

ParameterValue
Reactants
4-(Bromomethyl)benzonitrile1.0 eq
Magnesium Turnings1.2 eq
Benzaldehyde1.0 eq
Reaction Conditions
SolventAnhydrous THF
Grignard Formation Temp.60 °C
Grignard Formation Time5-10 min
Reaction Temperature80 °C
Reaction Time10-15 min
Work-up & Purification
Quenching AgentSaturated aq. NH₄Cl
Extraction SolventEthyl Acetate
Purification MethodSilica Gel Column Chromatography
Experimental Workflow and Characterization

The overall workflow is designed for efficiency and reproducibility.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Purification & Analysis A Dry Glassware & Reagents B Prepare Reactant Solutions A->B C Grignard Reagent Formation (Microwave) B->C D Reaction with Benzaldehyde (Microwave) C->D E TLC Monitoring D->E E->D Incomplete F Aqueous Work-up E->F Complete G Extraction & Drying F->G H Solvent Removal G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the microwave-assisted synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Characterization: The identity and purity of the final product, 4-(2-Hydroxy-2-phenylethyl)benzonitrile, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To compare with literature values for the pure compound.

Safety Considerations
  • Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features, including pressure and temperature sensors.

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

  • Organic solvents are flammable. Handle them in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note details a rapid, efficient, and high-yielding protocol for the synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile using microwave-assisted organic synthesis. By leveraging the advantages of microwave heating, researchers can significantly accelerate the synthesis of this valuable pharmaceutical intermediate, thereby streamlining the drug discovery and development process. The provided protocol is robust and can be adapted for the synthesis of related analogs.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). SpringerLink. [Link]

  • Specific effects of microwave - Solid supported reaction. PharmaTutor. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629–639. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry. [Link]

  • Horvath, K. (2017). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave Chemistry. IntechOpen. [Link]

  • Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(23), 4882. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (2021). IntechOpen. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020). Asian Journal of Pharmaceutical Research. [Link]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. (2009). ChemMedChem. [Link]

Sources

Application Note: Strategies for the Crystallization of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for developing robust crystallization protocols for 4-(2-Hydroxy-2-phenylethyl)benzonitrile. Recognizing the critical role of crystallization in achieving high purity for active pharmaceutical ingredients (APIs) and key intermediates, this document moves beyond a single method to detail a systematic approach to solvent system selection and process optimization. We present detailed, step-by-step protocols for both cooling crystallization and anti-solvent crystallization, grounded in the physicochemical properties of the target molecule. This guide is intended for researchers, chemists, and process development professionals seeking to establish an efficient and scalable purification strategy for this and structurally related compounds.

Introduction: The Critical Role of Crystallization

4-(2-Hydroxy-2-phenylethyl)benzonitrile is a bifunctional molecule featuring polar hydroxyl and nitrile groups, as well as non-polar aromatic rings. This structural complexity makes it a valuable intermediate in organic synthesis. For its application in drug development and materials science, achieving high purity is paramount. Crystallization is an indispensable unit operation for this purpose, serving as both a purification and particle formation step.[1]

The selection of an appropriate solvent system is the cornerstone of a successful crystallization process.[2] The ideal solvent must exhibit a specific temperature-dependent solubility profile: high solubility at elevated temperatures to dissolve the compound and its impurities, and low solubility at ambient or sub-ambient temperatures to ensure high recovery of the purified product. This guide provides the scientific rationale and practical methodologies to navigate the solvent selection process and execute crystallization effectively.

Guiding Principles: Solvent System Selection

The molecular structure of 4-(2-Hydroxy-2-phenylethyl)benzonitrile dictates its solubility. The presence of a hydroxyl (-OH) group allows for hydrogen bond donation and acceptance, while the nitrile (-C≡N) group is a hydrogen bond acceptor. These polar functionalities, combined with the non-polar phenyl rings, suggest that solvents of intermediate polarity or binary solvent mixtures will be most effective.

Causality of Solvent Choice
  • Polar Protic Solvents (e.g., Isopropanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of the solute, promoting solubility. A significant decrease in solubility upon cooling is often observed, making them excellent candidates for cooling crystallization.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): These solvents can act as hydrogen bond acceptors. They often provide good solubility and can be used in combination with non-polar anti-solvents.

  • Non-Polar Solvents (e.g., Heptane, Toluene): The compound is expected to have low solubility in these solvents. They are primarily used as "anti-solvents" or "precipitants" to induce crystallization from a more soluble system.

  • Binary Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble) provides a powerful tool for controlling supersaturation.[3] This is the basis of anti-solvent crystallization.

Solvent Screening Workflow

A systematic approach to solvent screening is essential. The following workflow provides a logical pathway from initial solvent selection to a refined crystallization process.

Solvent_Selection_Workflow A Define Target Molecule Properties (Polarity, H-bonding) B Select Candidate Solvents (Alcohols, Esters, Ketones, Alkanes) A->B C Perform Small-Scale Solubility Tests B->C D Assess Solubility: Hot vs. Cold C->D E Good Single Solvent? (High ΔSolubility) D->E Analyze F Develop Cooling Crystallization Protocol E->F Yes G Identify Good/Poor Solvent Pair? E->G No I Characterize Crystals (Yield, Purity, MP) F->I H Develop Anti-Solvent Crystallization Protocol G->H Yes H->I J Optimize Process (Cooling Rate, Solvent Ratio) I->J

Caption: Decision workflow for selecting and developing a crystallization method.

Recommended Solvents for Initial Screening

The following table summarizes key properties of candidate solvents suitable for screening. Safety and environmental impact should always be considered, referencing resources like the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.[4]

SolventClassBoiling Point (°C)PolarityRationale & Safety Notes
Isopropanol (IPA) Polar Protic82.6HighGood potential for cooling crystallization due to H-bonding. Flammable.
Ethyl Acetate (EtOAc) Polar Aprotic77.1MediumGood "good" solvent for anti-solvent methods. Flammable, irritant.
Acetone Polar Aprotic56MediumPowerful solvent, but high volatility can lead to rapid, poor-quality crystallization.[5] Use with caution. Highly flammable.
Toluene Non-Polar111LowCan be used as a "good" solvent at high temperatures or as part of a solvent pair.[6] Toxic.
Heptane Non-Polar98.4LowExcellent anti-solvent. Low toxicity but highly flammable.
Water Polar Protic100Very HighLikely a poor solvent on its own, but can be an effective anti-solvent when mixed with a miscible organic solvent like ethanol or acetone.

Experimental Protocols

Safety Precaution: Always perform crystallization procedures in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)

This method relies on the principle that the solubility of 4-(2-Hydroxy-2-phenylethyl)benzonitrile is significantly higher in hot isopropanol than in cold isopropanol.

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-(2-Hydroxy-2-phenylethyl)benzonitrile. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal volume of isopropanol to the flask, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.[7]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more ordered crystals and minimizes the inclusion of impurities within the crystal lattice.[6]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities. Causality: Using ice-cold solvent for washing minimizes the dissolution of the desired product.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Ethyl Acetate / Heptane System)

This technique is ideal when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (anti-solvent).

Methodology:

  • Dissolution: At room temperature, dissolve the crude 4-(2-Hydroxy-2-phenylethyl)benzonitrile in the minimum amount of ethyl acetate required for complete dissolution in an Erlenmeyer flask with stirring.

  • Anti-Solvent Addition: While stirring the solution, slowly add heptane dropwise using a dropping funnel or pipette.

  • Inducing Crystallization: Continue adding heptane until the solution becomes faintly turbid (cloudy). This point of initial turbidity indicates the onset of nucleation. If turbidity becomes excessive, add a few drops of ethyl acetate to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the system slowly equilibrates.

  • Complete Precipitation: To maximize yield, you may add a further portion of heptane or cool the mixture in an ice bath.

  • Crystal Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a pre-prepared mixture of ethyl acetate/heptane (using the approximate ratio that induced precipitation) or with pure heptane.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization and Validation

The success of a crystallization protocol is validated by characterizing the final product.

ParameterMethodPurpose
Percent Recovery (% Yield) Gravimetric AnalysisQuantifies the efficiency of the crystallization process. Calculated as: (mass of pure product / mass of crude product) x 100.[8]
Purity High-Performance Liquid Chromatography (HPLC)Determines the purity of the final product by separating it from any remaining impurities.
Melting Point Melting Point ApparatusA sharp melting range close to the literature value of the pure substance indicates high purity. Impurities typically broaden and depress the melting range.[7]
Polymorphic Form Powder X-Ray Diffraction (PXRD)Identifies the specific crystalline form (polymorph) obtained, which is critical as different polymorphs can have different physical properties.[9][10]

Conclusion

This application note provides a systematic and scientifically grounded approach to developing a crystallization procedure for 4-(2-Hydroxy-2-phenylethyl)benzonitrile. By understanding the interplay between the solute's structure and solvent properties, researchers can efficiently screen for optimal conditions. The detailed protocols for cooling and anti-solvent crystallization serve as robust starting points for process development. Rigorous characterization of the final product is a mandatory step to validate the purity, yield, and solid form, ensuring the material is suitable for its intended downstream application.

References

  • University of Rochester. Guide for crystallization. [Link]

  • Janssen. Solvent Selection in Pharmaceutical Crystallisation. Scribd. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • University of California, Los Angeles. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Syrris. Learn more about Crystallization. [Link]

  • Google Patents.
  • Amrita Vishwa Vidyapeetham. Recrystallization. [Link]

  • American Chemical Society. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. (2011). [Link]

  • Kiper, R.A. Properties of substance: benzonitrile. [Link]

  • Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. [Link]

  • Barnard College. Recrystallization I. [Link]

  • National Center for Biotechnology Information. 4-(2-Hydroxybenzylideneamino)benzonitrile. PubMed Central. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • University of Massachusetts. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • Chayen, N. E. (2019). Choosing the Method of Crystallization to Obtain Optimal Results. MDPI. [Link]

  • International Journal of Pure and Applied Mathematics. CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). [Link]

  • Sciencemadness Wiki. Benzonitrile. [Link]

  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

  • MDPI. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2025). [Link]

  • Digital CSIC. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). [Link]

  • Research Journal of Pharmacy and Technology. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve your yield and purity.

Introduction to Synthetic Strategies

The synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile can be effectively approached through two primary synthetic routes:

  • Grignard Reaction: The addition of a benzylmagnesium halide to 4-cyanobenzaldehyde. This is a direct and efficient method for forming the crucial carbon-carbon bond.

  • Ketone Reduction: The selective reduction of the ketone precursor, 4-(2-oxo-2-phenylethyl)benzonitrile, using a mild reducing agent.

This guide will address potential issues in both pathways, providing you with the necessary insights to optimize your experimental outcomes.

Troubleshooting Guide

Route 1: Grignard Reaction of 4-Cyanobenzaldehyde with Benzylmagnesium Halide

This route is often favored for its atom economy and directness. However, Grignard reactions are notoriously sensitive to reaction conditions.

Question: I am not observing any significant formation of my desired product, 4-(2-Hydroxy-2-phenylethyl)benzonitrile. What could be the issue?

Answer:

Low or no product formation in a Grignard reaction typically points to issues with the Grignard reagent itself or the reaction conditions.

  • Inactive Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the benzyl halide.[1]

    • Solution: Activate the magnesium surface prior to the addition of the benzyl halide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or gentle bubbling indicates activation.[1][2] Physical crushing of the magnesium under an inert atmosphere can also expose a fresh surface.[1]

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by any protic species, especially water.[3]

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

  • Impure Benzyl Halide: The quality of the benzyl halide is crucial.

    • Solution: Use freshly distilled or a new bottle of benzyl chloride or bromide.

  • Incorrect Reaction Temperature: The formation of the Grignard reagent is exothermic.

    • Solution: Initiate the reaction at room temperature. If it doesn't start, gentle warming with a heat gun may be necessary. Once initiated, the reaction should be maintained at a gentle reflux.[2]

Question: My reaction mixture shows a significant amount of biphenyl and other unexpected impurities. How can I minimize these side products?

Answer:

The formation of biphenyl is a common side reaction in the preparation of benzylmagnesium halides, arising from Wurtz-type coupling.[1] Other side products can also form depending on the reaction conditions.

  • Wurtz Coupling: This occurs when the Grignard reagent reacts with the unreacted benzyl halide.

    • Solution: Add the benzyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.

  • "Abnormal" Grignard Addition: Benzylmagnesium chloride can sometimes react with benzaldehyde to form 1,3-diphenylisochromane as an "abnormal" product.[4]

    • Solution: To favor the formation of the desired secondary alcohol, add the 4-cyanobenzaldehyde solution slowly to the prepared Grignard reagent, rather than the other way around.[4] This keeps the concentration of the aldehyde low and minimizes the potential for side reactions.

Route 2: Reduction of 4-(2-oxo-2-phenylethyl)benzonitrile

This two-step approach involves the initial synthesis of the ketone followed by its selective reduction. The key challenge here is the selective reduction of the ketone in the presence of the nitrile group.

Question: I am observing the reduction of both the ketone and the nitrile group, leading to the corresponding amine. How can I selectively reduce the ketone?

Answer:

The choice of reducing agent is critical for the selective reduction of a ketone in the presence of a nitrile.

  • Incorrect Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both ketones and nitriles.

    • Solution: Use a milder reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation as it selectively reduces aldehydes and ketones while leaving nitriles intact under standard conditions (e.g., in alcoholic solvents).[5]

Reducing AgentSelectivity for Ketone vs. Nitrile
Sodium Borohydride (NaBH₄) High (Reduces ketone, not nitrile)
Lithium Aluminum Hydride (LiAlH₄)Low (Reduces both)

Question: The reduction of my ketone precursor is sluggish and incomplete, even with NaBH₄. What can I do to improve the conversion?

Answer:

Incomplete reduction can be due to several factors, including reagent stoichiometry and reaction conditions.

  • Insufficient Reducing Agent: An inadequate amount of NaBH₄ will lead to incomplete conversion.

    • Solution: Use a molar excess of NaBH₄, typically 1.5 to 2.0 equivalents relative to the ketone.[5]

  • Low Reaction Temperature: While the reaction is often started at 0 °C to control the initial exotherm, prolonged low temperatures might slow down the reaction rate.

    • Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring the progress by TLC.[5][6]

  • Solvent Effects: The choice of solvent can influence the rate of reduction.

    • Solution: Methanol or ethanol are commonly used and effective solvents for NaBH₄ reductions.[6] The presence of alcohols can sometimes affect the reaction rate, so consistency in solvent choice and quality is important.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best work-up procedure for the Grignard reaction?

A1: After the reaction is complete, the mixture should be cooled in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide and precipitate the magnesium salts as hydroxides. Avoid using strong acids initially, as this can sometimes lead to side reactions with the desired alcohol. After quenching, extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[8][9]

Q2: How can I best purify the final product, 4-(2-Hydroxy-2-phenylethyl)benzonitrile?

A2: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be a very effective method for purification.

  • Column Chromatography: For viscous liquids or to separate closely related impurities, column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, will typically provide good separation.[10]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any major byproducts. Visualize the spots under a UV lamp.[6]

Q4: I am having trouble initiating the Grignard reaction. What are some common tricks?

A4: Besides the activation methods mentioned earlier (iodine, 1,2-dibromoethane), you can try adding a small amount of a pre-formed Grignard reagent to initiate the reaction. Also, ensuring the magnesium turnings are of good quality and have a high surface area can be beneficial. In some cases, gentle sonication can also help to initiate the reaction.

Experimental Protocols

Protocol 1: Grignard Reaction

Grignard_Workflow

  • Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction should initiate and the mixture should begin to reflux. Maintain a gentle reflux until most of the magnesium has been consumed.

  • Reaction with 4-Cyanobenzaldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 4-cyanobenzaldehyde (0.9 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Ketone Reduction

Reduction_Workflow

  • Reaction Setup: Dissolve 4-(2-oxo-2-phenylethyl)benzonitrile (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

References

  • Grignard Reaction. (n.d.). Jasperse, Chem 355.
  • Siegel, S., Coburn, S. K., & Levering, D. R. (1951). The Reaction of Benzylmagnesium Chloride with Benzaldehyde—The Identification of the Abnormal Product. Journal of the American Chemical Society, 73(7), 3163–3165.
  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020).
  • Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Whitmore, F. C., & Sloat, T. K. (1942). Grignard Reactions. XVIII.1 Reactions of Benzylmagnesium Chloride. Journal of the American Chemical Society, 64(12), 2966–2968.
  • pounds.[1–3] Benzylic Grignard reagent. (n.d.). Thieme.
  • Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. (n.d.). Sciencemadness.org.
  • The reaction of Benzylmagnesium chloride with formaldehyde yields alcohols N and P after protonation. Draw a stepwise mechanism that shows how both products are formed. (n.d.). Vaia.
  • The Grignard Reaction. (n.d.). University of Missouri-St. Louis.
  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. (2009). ChemMedChem, 4(7), 1075–1085.
  • Q79 Reaction of benzyl magnesium chl... [FREE SOLUTION]. (n.d.). Vaia.
  • Grignard Reaction. (n.d.). University of California, Irvine.
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • 4-(2-HYDROXYETHYL)BENZONITRILE synthesis. (n.d.). ChemicalBook.
  • How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment) [closed]. (2017). Chemistry Stack Exchange.
  • strategies for selective reduction of the ketone in 4-(2-Chlorophenyl)-4-oxobutyronitrile. (2025). BenchChem.
  • 4-(2-Hydroxybenzylideneamino)benzonitrile. (n.d.). PubMed Central.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv.
  • Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry. (2022). Reddit.
  • Synthesis of 4-(2-hydroxycarbonylethyl)benzonitrile. (n.d.). PrepChem.com.
  • How to purify tertiary alcohol?. (2024).
  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry.
  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). Chemistry LibreTexts.
  • Grignard Reagents. (n.d.). Sigma-Aldrich.
  • REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. (2022). Zenodo.
  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. (n.d.).
  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2010). Semantic Scholar.

Sources

troubleshooting low purity in 4-(2-Hydroxy-2-phenylethyl)benzonitrile isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in 4-(2-Hydroxy-2-phenylethyl)benzonitrile Isolation

Technical Support Center: 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Role: Senior Application Scientist Objective: Resolve low purity issues during the synthesis and isolation of 4-(2-Hydroxy-2-phenylethyl)benzonitrile (CAS: 69395-13-7).[1]

Diagnostic Workflow: Identify Your Impurity Profile

Before modifying your protocol, use this decision tree to categorize the specific purity issue.

TroubleshootingFlow Start Start: Low Purity Observed CheckHPLC Analyze HPLC/TLC Profile Start->CheckHPLC NonPolar Impurity is Less Polar (High Rf / Long RT) CheckHPLC->NonPolar Non-polar impurities Polar Impurity is More Polar (Low Rf / Short RT) CheckHPLC->Polar Polar impurities SM Impurity Co-elutes with SM CheckHPLC->SM Unreacted SM Dehydration Diagnosis: Stilbene Formation (Dehydration) NonPolar->Dehydration UV active, conjugated Dimer Diagnosis: Nitrile Self-Condensation (Dimerization) NonPolar->Dimer High MW Hydrolysis Diagnosis: Amide/Acid Formation (Nitrile Hydrolysis) Polar->Hydrolysis Broad peak tailing Incomplete Diagnosis: Incomplete Deprotonation or Wet Reagents SM->Incomplete

Figure 1: Diagnostic decision tree for impurity profiling in 4-(2-Hydroxy-2-phenylethyl)benzonitrile synthesis.

Critical Troubleshooting Guide (Q&A)

This guide assumes the standard synthetic route: Lithiation of 4-methylbenzonitrile followed by addition to Benzaldehyde , or the Reduction of 4-(2-oxo-2-phenylethyl)benzonitrile .[1]

Q1: My crude NMR shows a significant amount of starting material (4-methylbenzonitrile) despite long reaction times. Why?

Diagnosis: Incomplete deprotonation or "proton quench" during addition. Technical Insight: The pKa of the benzylic protons in 4-methylbenzonitrile is approximately ~22.[1] If you are using a base like LDA or LiHMDS, the anion is stable but highly moisture-sensitive.[1]

  • Cause A: Wet Reagents. If your THF or benzaldehyde contains trace water (>50 ppm), the lithiated species quenches immediately back to the starting material before reacting.

  • Cause B: Enolization of Benzaldehyde. If the base is not cold enough (>-78°C) or added too fast, the base may deprotonate the benzaldehyde (if enolizable protons were present, though benzaldehyde has none, side reactions like Cannizzaro or Tishchenko can compete if temp is uncontrolled).

  • Corrective Action:

    • Dry Solvents: Ensure THF is distilled or from a fresh SPS column.

    • Temperature Control: Maintain -78°C during the base addition and the first 30 minutes of the aldehyde addition.

    • Stoichiometry: Use 1.1–1.2 equivalents of base to ensure full conversion of the nitrile.

Q2: I see a major non-polar impurity (High Rf) that is difficult to separate by crystallization. What is it?

Diagnosis: Dehydration to the Stilbene Derivative (4-(2-phenylethenyl)benzonitrile).[1] Technical Insight: The target molecule is a


-hydroxy species.[1] Under acidic conditions (even weak acids like silica gel) or thermal stress, it readily undergoes E1 or E2 elimination  to form the conjugated stilbene system. This is thermodynamically driven by the formation of an extended conjugated system across the two aromatic rings.
  • Prevention:

    • Workup: Avoid acidic quenches (e.g., 1M HCl). Quench with Saturated

      
       or water.
      
    • Purification: If using silica gel chromatography, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica.

    • Thermal: Do not heat the crude material above 40°C during rotary evaporation.[1]

Q3: The nitrile peak (~2230 cm⁻¹) is weak or missing, and a new carbonyl peak appears. Did I lose the nitrile?

Diagnosis: Nitrile Hydrolysis to Amide or Acid.[1] Technical Insight: Nitriles are susceptible to hydrolysis under strongly basic conditions (during the lithiation step if not quenched cold) or acidic conditions (during workup).

  • Mechanism:

    
    .[1]
    
  • Corrective Action:

    • Keep the reaction time after aldehyde addition short (< 2 hours).

    • Ensure the quench is pH neutral (pH 7-8).[1]

    • Validation: Check IR for amide carbonyl bands at ~1650-1690 cm⁻¹.

Q4: The product is "oiling out" during recrystallization. How do I get a solid?

Diagnosis: Presence of "grease" impurities (Stilbene/Dimer) preventing crystal lattice formation. Technical Insight: The target compound has a flexible alkyl linker. Impurities like the rigid stilbene act as "crystal poisons."

  • Protocol:

    • Solvent Switch: Avoid pure ethanol. Use a Toluene/Hexane or DCM/Hexane system.

    • Seeding: If you have a pure seed crystal, introduce it at the cloud point.

    • Trituration: If it oils out, decant the solvent, add cold pentane/hexane, and scratch the flask vigorously to induce nucleation.

Comparative Data: Purification Methods

MethodPurity PotentialYieldPrimary RiskRecommended For
Crystallization (EtOH) 95-98%Moderate (60-70%)Oiling out; Loss of product in mother liquorLarge scale (>10g)
Crystallization (Tol/Hex) >99%High (80-85%)Trapping of non-polar impuritiesFinal polishing
Silica Column (Hex/EtOAc) >99%High (90%)Dehydration on column (Acidic silica)Small scale (<5g)
Reverse Phase (C18) >99.5%HighHigh cost; solvent removal difficultyAnalytical standards

Validated Experimental Protocol (Best Practice)

Scenario: Synthesis via Lithiation of 4-Methylbenzonitrile.[1]

Step 1: Reaction

  • Charge 4-methylbenzonitrile (1.0 eq) in dry THF under

    
    . Cool to -78°C .[1]
    
  • Add LiHMDS (1.1 eq, 1.0M in THF) dropwise over 30 min. Note: LiHMDS is preferred over LDA for nitrile compatibility.[1]

  • Stir at -78°C for 1 hour to ensure complete anion formation.

  • Add Benzaldehyde (1.05 eq) dissolved in THF dropwise.

  • Stir at -78°C for 2 hours. Do not warm to RT until ready to quench.

Step 2: Quench & Workup

  • Quench cold with Saturated Aqueous

    
     .
    
  • Extract with EtOAc (3x). Wash combined organics with Brine.

  • Dry over

    
     (Avoid 
    
    
    
    if slightly acidic).
  • Concentrate at <40°C to avoid thermal elimination.

Step 3: Purification (Toluene/Hexane Recrystallization)

  • Dissolve crude solid in minimal hot Toluene (~60°C).

  • Add Hexane dropwise until persistent cloudiness appears.

  • Cool slowly to RT, then to 4°C.

  • Filter and wash with cold Hexane.

References

  • Nitrile Hydrolysis Mechanisms. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Benzonitrile Derivatives (Similar Protocols). Organic Syntheses. Available at: [Link]

  • 4-Methylbenzonitrile Properties & Reactivity. NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Support Center: Removing Side Products from the Synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 4-(2-Hydroxy-2-phenylethyl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, specifically focusing on the identification and removal of reaction side products. Our goal is to provide you with the expertise and practical protocols necessary to optimize your reaction outcomes and achieve high product purity.

The synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile is a valuable transformation in organic chemistry. A common and efficient route involves the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to 4-(cyanophenyl)acetaldehyde. While elegant, this reaction is susceptible to several competing pathways that can lead to a complex product mixture, complicating purification and reducing overall yield.

This guide provides a question-and-answer-based troubleshooting framework, detailed purification protocols, and the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My post-reaction analysis (TLC, crude NMR) shows a complex mixture with a low yield of the desired product. What are the likely side products?

Answer: A complex crude mixture is a common issue stemming from the high reactivity of the Grignard reagent, which can interact with multiple functional groups and even itself. Understanding the potential side products is the first step toward mitigating their formation and planning an effective purification strategy.

The primary reaction involves the nucleophilic attack of the phenyl Grignard on the aldehyde carbonyl. However, several side reactions can occur, as illustrated below.

Grignard Phenylmagnesium Bromide (PhMgBr) Product 4-(2-Hydroxy-2-phenylethyl)benzonitrile (Desired Product) Grignard->Product Desired Pathway: Nucleophilic Addition to Carbonyl Biphenyl Biphenyl Grignard->Biphenyl Side Reaction 1: Wurtz Coupling (with Ph-Br) Ketone Ketone Byproduct (from attack on nitrile) Grignard->Ketone Side Reaction 2: Attack on Nitrile Benzene Benzene (from quenching) Grignard->Benzene Side Reaction 4: Reaction with Trace H₂O Aldehyde 4-(cyanophenyl)acetaldehyde Aldehyde->Product Desired Pathway: Nucleophilic Addition to Carbonyl Aldehyde->Ketone Side Reaction 2: Attack on Nitrile Dehydration Alkene Byproduct (Dehydration) Product->Dehydration Side Reaction 3: Acid-Catalyzed Dehydration

Caption: Reaction scheme showing the desired synthesis and major side product formation pathways.

Common Side Products:

  • Biphenyl: This is formed via a Wurtz-type coupling reaction between the phenylmagnesium bromide and any unreacted bromobenzene starting material. It is a non-polar impurity that is often difficult to separate from the product.

  • Unreacted 4-(cyanophenyl)acetaldehyde: Incomplete reaction is a common cause of low yield. The starting aldehyde is a key impurity to remove.

  • Benzene: The Grignard reagent is a very strong base and will be quenched by any protic source (e.g., trace water in the solvent or on glassware) to form benzene.[1] While this reduces the effective concentration of your nucleophile, benzene is typically volatile and easily removed during solvent evaporation.

  • Ketone from Nitrile Addition: The nitrile group is also an electrophile, albeit less reactive than the aldehyde. The Grignard reagent can add to the nitrile group of the starting material or the product, which upon hydrolysis, yields a ketone.[2][3][4] This is a significant potential byproduct.

  • Dehydrated Alkene: During the acidic workup, the secondary alcohol product can undergo acid-catalyzed dehydration to form 4-(2-phenylvinyl)benzonitrile. This is more likely if the workup is performed at elevated temperatures or with strong, concentrated acid.

Question 2: How can I adjust my experimental conditions to minimize the formation of these side products?

Answer: Optimizing reaction conditions is crucial for maximizing the yield of the desired alcohol and simplifying purification. A systematic approach to troubleshooting can pinpoint the source of side product formation.

LowYield Low Yield / Multiple Side Products GrignardIssue Grignard Reagent Quality? LowYield->GrignardIssue ReactionCond Reaction Conditions? LowYield->ReactionCond WorkupIssue Workup Procedure? LowYield->WorkupIssue Decomposition Decomposition (Moisture) Solution: Use freshly prepared or titrated reagent. Ensure rigorously dry conditions. GrignardIssue->Decomposition Wurtz Wurtz Coupling (Biphenyl) Solution: Slow addition of bromobenzene during Grignard formation. Ensure all Mg is consumed. GrignardIssue->Wurtz Temp Temperature Too High Solution: Add Grignard slowly to aldehyde at 0 °C or lower. Controls exotherm and favors aldehyde addition over nitrile. ReactionCond->Temp Stoich Incorrect Stoichiometry Solution: Use a slight excess (1.1-1.2 eq) of Grignard. Titrate the reagent for accuracy. ReactionCond->Stoich Addition Incorrect Addition Order Solution: Add Grignard solution to the aldehyde solution (Normal Addition). Avoid adding aldehyde to Grignard (Inverse Addition). ReactionCond->Addition Dehydration Product Dehydration Solution: Quench reaction with saturated aq. NH₄Cl instead of strong acid. Keep temperature low. WorkupIssue->Dehydration

Caption: Troubleshooting decision tree for optimizing the Grignard reaction.

Key Optimization Strategies:

  • Ensure Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagent. The presence of moisture is detrimental and will quench the reagent.[5] All glassware must be flame- or oven-dried, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).[6]

  • Control the Reaction Temperature: The addition of the Grignard reagent to the aldehyde is exothermic. Maintain a low temperature (0 °C is common) by adding the Grignard solution dropwise to the aldehyde solution via an addition funnel. This favors the more rapid reaction with the highly electrophilic aldehyde over the less reactive nitrile and minimizes side reactions.[5]

  • Addition Order and Rate: The standard procedure is to add the Grignard reagent to the aldehyde solution. This maintains a low instantaneous concentration of the Grignard reagent, which helps to suppress side reactions.[5] A slow addition rate is critical.

  • Use a Gentle Workup: To prevent dehydration of the secondary alcohol product, avoid using strong acids (like HCl or H₂SO₄) for the workup quench. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred method.[7] It is acidic enough to protonate the alkoxide and hydrolyze the magnesium salts without causing significant dehydration.

Question 3: My crude product is an impure oil/solid. What is the most effective purification strategy?

Answer: A multi-step purification approach involving extraction followed by column chromatography is typically the most robust method for separating the desired alcohol from the common side products. Recrystallization can be used as a final polishing step if the product is a solid.

Compound Type Polarity Typical Elution Order (Normal Phase)
BiphenylVery Low1 (First)
Unreacted AldehydeMedium2
Desired Alcohol Product Medium-High 3
Ketone ByproductMedium-High4 (Often close to product)
Table 1: Relative polarities and typical elution order of products and byproducts in flash column chromatography using a silica gel stationary phase.

Detailed Purification Protocol: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

  • Preparation of the Crude Sample: After aqueous workup and extraction, thoroughly dry the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate it under reduced pressure (rotary evaporation) to obtain the crude oil or solid.

  • Choosing the Eluent System: The key is to find a solvent system that provides good separation on a TLC plate.

    • Start with a relatively non-polar mixture, such as 10% Ethyl Acetate in Hexanes.

    • Run a TLC of your crude material.[8][9] The ideal solvent system will move the desired product spot to a retention factor (Rf) of ~0.25-0.35.

    • Adjust the solvent polarity as needed. Increasing the percentage of ethyl acetate will increase the Rf of all spots.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "slurry method": mix the silica gel with your starting, low-polarity eluent to form a homogenous slurry, then pour it into the column and allow it to pack under pressure.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column. This method generally provides superior resolution compared to loading the sample as a liquid.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system (e.g., 5-10% EtOAc/Hexanes) to first remove highly non-polar impurities like biphenyl.

    • Gradually increase the polarity of the eluent (gradient elution) to move your product down the column.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.[10]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 4-(2-Hydroxy-2-phenylethyl)benzonitrile.

Protocol 2: Recrystallization

If your purified product is a solid, recrystallization is an excellent final step to achieve high purity.[1]

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof). The ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

References
  • Quora. (2023). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?[Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Nitriles. [Link]

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Technical Support Center: Optimizing Reaction Temperature for Phenylethyl Benzonitrile Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the synthesis of phenylethyl benzonitrile, a key intermediate in various pharmaceutical and fine chemical applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization for this specific reaction. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for phenylethyl benzonitrile, and how does temperature play a critical role?

The most common and direct method for synthesizing phenylethyl benzonitrile (also known as 2-phenylpropionitrile) is through the nucleophilic substitution (SN2) reaction between a 1-phenylethyl halide (e.g., 1-phenylethyl bromide or chloride) and a cyanide salt (e.g., sodium or potassium cyanide).[1][2][3][4]

Reaction Scheme:

Temperature is a critical parameter in this SN2 reaction for several reasons:

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier.[5]

  • Selectivity: Temperature can influence the competition between the desired SN2 pathway and potential side reactions, most notably elimination (E2) reactions, which lead to the formation of styrene. Higher temperatures tend to favor elimination over substitution.[6]

  • Solubility: The solubility of the cyanide salt in the reaction solvent can be temperature-dependent, which in turn affects the concentration of the nucleophile in the solution and, consequently, the reaction rate.

Q2: I am observing low yields of phenylethyl benzonitrile. Could the reaction temperature be the culprit?

Low yields are a common issue, and improper reaction temperature is a frequent cause.[7] Here’s how to troubleshoot:

  • Temperature Too Low: If the reaction temperature is too low, the rate of reaction will be very slow, leading to incomplete conversion of the starting material within a practical timeframe.[8][9] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) will reveal a significant amount of unreacted 1-phenylethyl halide.

  • Temperature Too High: Excessively high temperatures can promote side reactions. The primary competing reaction is the E2 elimination of HBr from 1-phenylethyl bromide to form styrene. This is particularly problematic with secondary halides like 1-phenylethyl bromide.[10] Additionally, high temperatures can lead to the decomposition of reactants or products.[11][12]

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. It is advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific substrates and conditions.[11]

Q3: What are the typical starting points for temperature optimization in this synthesis?

For the SN2 cyanation of 1-phenylethyl halides, a good starting point for temperature optimization is often in the range of 60-100°C.[2][13] However, the optimal temperature can be influenced by several factors:

  • Solvent: The choice of solvent significantly impacts the reaction. Polar aprotic solvents like DMSO (dimethyl sulfoxide) and DMF (N,N-dimethylformamide) are often preferred for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic.[10] In such solvents, the reaction may proceed efficiently at a lower temperature. In contrast, protic solvents like ethanol or water can solvate the cyanide anion, reducing its nucleophilicity and necessitating higher temperatures.

  • Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., an organic solvent and an aqueous solution of NaCN), a phase-transfer catalyst is essential to transport the cyanide anion into the organic phase.[13][14] The efficiency of the PTC can influence the required reaction temperature. Common PTCs include tetrabutylammonium bromide (TBAB) and crown ethers.[13] A reaction using 18-Crown-6 as a catalyst has been shown to proceed at 60°C.[13]

A systematic approach to optimization would involve screening a range of temperatures, for example, 60°C, 80°C, and 100°C, while keeping all other parameters constant.

Troubleshooting Guide

Problem: High levels of styrene byproduct detected.

Cause: The reaction temperature is likely too high, favoring the E2 elimination pathway over the SN2 substitution. Secondary halides are more prone to elimination than primary halides.[6][10]

Solutions:

  • Lower the Reaction Temperature: Gradually decrease the reaction temperature in 10-20°C increments and monitor the product distribution by GC or NMR.[15] This is the most direct way to disfavor the elimination reaction.

  • Use a More Polar Aprotic Solvent: Solvents like DMSO or DMF can accelerate the SN2 reaction rate, potentially allowing for the use of lower temperatures while still achieving a good conversion rate.[10]

  • Use a "Softer" Cyanide Source: While NaCN and KCN are common, using a more covalent cyanide source like copper(I) cyanide (CuCN) in a Rosenmund-von Braun type reaction can sometimes favor substitution, although this often requires higher temperatures and aromatic halides.[16] For alkyl halides, photoinduced, copper-catalyzed cyanation has been shown to proceed at room temperature.[17]

Problem: Reaction is very slow or stalls.

Cause: The reaction temperature may be too low, or there could be other inhibiting factors.

Solutions:

  • Increase the Reaction Temperature: Cautiously increase the reaction temperature in 10°C increments, while carefully monitoring for the formation of byproducts.[15]

  • Ensure Anhydrous Conditions: Water can react with the cyanide ion to form HCN and hydroxide, and can also interfere with the desired SN2 reaction. Ensure all solvents and reagents are anhydrous.[11]

  • Check Reagent Quality: Ensure the 1-phenylethyl halide is pure and the cyanide salt is of good quality and finely powdered to maximize its surface area and solubility.

  • Optimize Stirring: In heterogeneous reactions, vigorous stirring is crucial to ensure good mixing and facilitate the reaction between the phases.[11]

Experimental Protocols

Protocol 1: Temperature Screening for Phenylethyl Benzonitrile Synthesis

This protocol outlines a general procedure for screening different temperatures to find the optimal condition for the synthesis.

Materials:

  • 1-Phenylethyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flasks equipped with reflux condensers and magnetic stirrers

  • Heating mantles or oil baths with temperature controllers

  • TLC plates and GC for reaction monitoring

Procedure:

  • Set up three parallel reactions in oven-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon).

  • To each flask, add 1.0 equivalent of 1-phenylethyl bromide and 1.2 equivalents of finely powdered sodium cyanide.

  • Add a sufficient volume of anhydrous DMSO to each flask to dissolve the reactants (e.g., 5 mL per mmol of the halide).

  • Set the temperature for each reaction to 60°C, 80°C, and 100°C, respectively.

  • Stir the reactions vigorously and monitor their progress at regular intervals (e.g., every hour) using TLC or GC.

  • Once the reaction with the best conversion and minimal byproduct formation is identified, that temperature can be considered optimal.

  • Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.[2]

Data Presentation:

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Phenylethyl Benzonitrile (%)Styrene Byproduct (%)
6067570<1
80398925
1001.5>998514

Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Visualizations

Reaction Pathway and Competing Elimination

G cluster_0 Reaction Pathways Reactants 1-Phenylethyl Bromide + CN⁻ TS_SN2 SN2 Transition State Reactants->TS_SN2 Substitution (SN2) Lower Temp Favored TS_E2 E2 Transition State Reactants->TS_E2 Elimination (E2) Higher Temp Favored SN2_Product Phenylethyl Benzonitrile E2_Product Styrene TS_SN2->SN2_Product TS_E2->E2_Product

Caption: Competing SN2 and E2 pathways in phenylethyl benzonitrile synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Phenylethyl Benzonitrile Analysis Analyze Reaction Mixture (GC/NMR) Start->Analysis High_Styrene High Styrene Byproduct? Analysis->High_Styrene High_Starting_Material High Starting Material Remaining? High_Styrene->High_Starting_Material No Decrease_Temp Decrease Reaction Temperature High_Styrene->Decrease_Temp Yes Increase_Temp Increase Reaction Temperature High_Starting_Material->Increase_Temp Yes Check_Conditions Check Reagent Quality & Anhydrous Conditions High_Starting_Material->Check_Conditions No End Optimized Yield Decrease_Temp->End Increase_Temp->End Check_Conditions->End

Caption: A workflow for troubleshooting low yields in the synthesis.

References

  • Borquez, et al. (Accessed: February 17, 2026). Thermal Studies of Ammonium Cyanide Reactions. NASA. [Link]

  • 911Metallurgist. (2015, February 8). Effect of Temperature on Gold Cyanidation. [Link]

  • Wang, Y., et al. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638. [Link]

  • Lin, J., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Organic & Biomolecular Chemistry, 18(9), 1746-1753. [Link]

  • Google Patents. (2019, January 22). CN109232312A - The method for continuously synthesizing of benzene acetonitrile.
  • Wang, Y., et al. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]

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  • Fu, G. C., & MacMillan, D. W. C. (2012). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 134(22), 9304-9307. [Link]

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  • Google Patents. (2010, October 20). CN101565388B - Preparation method of 2-aryl propionitrile compounds.
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Technical Support Center: Purification of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-(2-Hydroxy-2-phenylethyl)benzonitrile via Column Chromatography Ticket ID: CHEM-PUR-8829 Status: Open Support Tier: Senior Application Scientist

Executive Summary & Workflow Visualization

User Query: How do I efficiently purify 4-(2-Hydroxy-2-phenylethyl)benzonitrile (Target Molecule) to remove ketone intermediates and starting materials while preventing on-column decomposition?

Technical Insight: This molecule contains a secondary benzylic alcohol and a nitrile group. The primary purification challenges are:

  • Tailing: The hydroxyl group forms strong hydrogen bonds with silanol groups on the silica surface.

  • Decomposition: Benzylic alcohols are susceptible to acid-catalyzed dehydration (forming the stilbene derivative) on slightly acidic silica gel.

  • Co-elution: Separation from the ketone precursor (4-(2-oxo-2-phenylethyl)benzonitrile) requires precise gradient control.

Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 7:3) Start->TLC Decision1 Is Rf difference > 0.15? TLC->Decision1 PreTreat Pre-treat Silica (1% Et3N in Hexane) Decision1->PreTreat No (Tailing/Decomp Risk) Standard Standard Packing (Hexane slurry) Decision1->Standard Yes (Standard) Load Sample Loading (Dry Load on Celite/Silica) PreTreat->Load Standard->Load Elution Gradient Elution (Hex -> 40% EtOAc) Load->Elution Analysis Fraction Analysis (UV 254nm) Elution->Analysis Finish Concentrate & Dry Analysis->Finish

Figure 1: Decision matrix for column chromatography setup based on initial TLC findings.

Standard Operating Procedure (SOP)

Phase A: Preparation & Solvent Selection

The target molecule is moderately polar. A Hexane/Ethyl Acetate (Hex/EtOAc) system is the industry standard for this class of compounds.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard mesh provides optimal balance between resolution and backpressure [1].
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to desorb the alcohol.
Loading Method Dry Loading (Recommended)Dissolve crude in minimal DCM, adsorb onto silica/Celite (1:2 ratio), and evaporate. This prevents band broadening common with liquid loading of viscous oils [2].
Column Size 30:1 to 50:1 (Silica:Crude mass)Benzylic alcohols require higher silica ratios if removing close-running ketone impurities.
Phase B: The Gradient Protocol

Note: This protocol assumes a 1g crude scale on a 40g silica cartridge or glass column.

  • Equilibration: Flush column with 3 Column Volumes (CV) of 95:5 Hex/EtOAc .

  • Elution Profile:

    • 0–5 mins (Isocratic 5% EtOAc): Elutes non-polar impurities (e.g., 4-methylbenzonitrile, stilbene byproducts).

    • 5–20 mins (Gradient 5% → 20% EtOAc): Elutes the ketone intermediate (4-(2-oxo-2-phenylethyl)benzonitrile). Ketones generally elute before alcohols on silica.

    • 20–40 mins (Gradient 20% → 45% EtOAc): Target Molecule Elution. The benzylic alcohol should elute here.

    • 40+ mins (Flush 100% EtOAc): Cleans column of highly polar residues.

Troubleshooting Guide (Q&A)

Issue 1: "My product is tailing significantly, contaminating later fractions."

Diagnosis: The hydroxyl group (-OH) is hydrogen-bonding with acidic silanols on the silica surface. Solution:

  • Add a Modifier: Add 1% Triethylamine (Et3N) to your mobile phase solvents. This neutralizes the acidic sites on the silica, sharpening the peak shape.

  • Switch Solvents: If tailing persists, switch to DCM/Methanol (98:2 to 95:5) . Methanol is a stronger H-bond donor and can displace the product from the silica more effectively [3].

Issue 2: "I see a new non-polar spot appearing during purification (Decomposition)."

Diagnosis: Acid-catalyzed dehydration. Benzylic alcohols are prone to eliminating water to form conjugated alkenes (stilbenes) when exposed to acidic silica for prolonged periods [4]. Solution:

  • Neutralize Silica: Pre-wash the silica column with Hexane containing 1-2% Et3N before loading your sample.

  • Speed Up: Increase the flow rate or steepen the gradient to reduce the residence time of the compound on the column.

  • Alternative Phase: Use Neutral Alumina instead of silica gel. Alumina is less acidic and gentler on sensitive benzylic alcohols.

Issue 3: "The ketone intermediate is co-eluting with my alcohol product."

Diagnosis: The polarity difference is insufficient for the gradient slope used. Solution:

  • Isocratic Hold: Run a "step gradient." Increase polarity to just before the ketone elutes (e.g., 15% EtOAc), hold isocratic until the ketone is fully off, then step up to 30% EtOAc to elute the alcohol.

  • Check TLC: Ensure you are visualizing properly. The ketone and alcohol usually have different UV max absorption or stain differently (e.g., PMA or Vanillin stain will turn the alcohol blue/green upon heating, while ketones may differ).

Issue 4: "My crude is not soluble in Hexane/EtOAc."

Diagnosis: The compound is moderately polar and crystalline. Solution:

  • Do NOT liquid load with pure DCM if the column is packed with Hexane; the solvent mismatch will cause the compound to crash out or "finger" through the column.

  • Use Dry Loading: As described in Phase A. This is non-negotiable for solubility issues in the starting mobile phase [2].

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of column chromatography? A: Yes. 4-(2-Hydroxy-2-phenylethyl)benzonitrile is likely a solid (Melting Point typically >90°C for this class). If the main impurity is the starting nitrile or ketone, try recrystallizing from hot Ethanol or a Toluene/Hexane mixture. However, chromatography is preferred if the yield is low or the mixture is complex [5].

Q: How do I verify which spot is my product on TLC? A:

  • UV: Both the ketone and alcohol are UV active (254 nm).

  • Stain: Use KMnO4 (oxidizes alcohol to ketone/acid, turns yellow/brown) or Phosphomolybdic Acid (PMA) .[1] The alcohol usually stains more intensely than the ketone or nitrile starting material.

  • Rf Value: In 30% EtOAc/Hexane, the ketone will typically have an Rf of ~0.5, while the target alcohol will be ~0.3.

Q: Is this compound stable in solution? A: Generally, yes.[1] However, avoid storing it in acidic solvents (like CDCl3 that has become acidic over time) to prevent dehydration. Store the purified solid in a desiccator.

References

  • Sorbent Technologies. (2020). Flash Chromatography – The Role of Silica Gel. Retrieved from 2

  • National Institutes of Health (NIH). (2012). General methods for flash chromatography using disposable columns. Retrieved from 3

  • University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from 4

  • Royal Society of Chemistry. (2015). Lewis acid-promoted site-selective cyanation of phenols. (Context on hydroxy-benzonitrile stability and purification). Retrieved from 5

  • BenchChem. Technical Support Center: Purification of 2-Hydroxybenzonitrile. (General principles for hydroxybenzonitrile purification). Retrieved from 6

Sources

Technical Support Center: Controlling Exotherms in 4-(2-Hydroxy-2-phenylethyl)benzonitrile Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Thermal Safety & Process Control in Aldol-Type Condensations[1]

Introduction: The Thermal Landscape of Your Chemistry

Welcome to the scale-up support center. You are likely synthesizing 4-(2-Hydroxy-2-phenylethyl)benzonitrile via the base-mediated condensation of 4-methylbenzonitrile (p-tolunitrile) and benzaldehyde .[1]

While this looks like a standard aldol-type addition on paper, scale-up introduces two critical thermal risks that do not manifest on the gram scale:

  • The "Induction" Trap: The deprotonation of p-tolunitrile (pKa ~23) by alkoxides (e.g., KOtBu) in dipolar aprotic solvents (DMF/DMSO) often exhibits an induction period followed by a rapid, autocatalytic-like exotherm.[1]

  • Solvent-Base Incompatibility: The combination of Potassium tert-butoxide (KOtBu) and DMF/DMSO is thermally unstable above certain thresholds, leading to runaway decomposition.

This guide provides the engineering controls and chemical insights required to navigate these hazards.

Module 1: Reagent Addition & The Deprotonation Step

The Challenge

The deprotonation of p-tolunitrile is the most thermally critical step. Using KOtBu in DMF creates a powerful basic system, but the heat of deprotonation (


) is significant. If you add the base too quickly to the nitrile solution, or vice versa, you risk a "accumulation" scenario where unreacted base builds up and then reacts all at once.
Protocol: Controlled Dosing Strategy

Do not use a "dump and stir" approach for solid base on scales >100g.

Step-by-Step Workflow:

  • Solvent Selection: Use THF if solubility permits (safer). If DMF is required for reactivity, ensure the jacket temperature never exceeds 20°C.

  • Base Preparation: Instead of adding solid KOtBu, prepare a slurry of KOtBu in the solvent. This makes the heat generation dependent on the liquid feed rate, which is controllable.

  • Cryogenic Start: Cool the reactor to -10°C to -5°C . The benzylic anion is stable at this temperature, but the elimination to the stilbene (impurity) is suppressed.

Troubleshooting: "Why is my temperature spiking after the addition stops?"

This is a classic sign of mixing-limited kinetics .

  • Cause: In viscous solvents like DMF at low temps, the base may not disperse immediately. It pools, and when the stirrer creates enough turnover, a sudden reaction occurs.

  • Solution: Increase impeller speed (tip speed > 2 m/s) and use a subsurface dip tube for the liquid feed to ensure immediate dispersion.

Module 2: The Coupling Event (Benzaldehyde Addition)

The Challenge

The addition of the p-tolunitrile anion to benzaldehyde forms the C-C bond. This step releases the Heat of Reaction (


), typically -60 to -80 kJ/mol .[1]
Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired alcohol product and the thermal dehydration risk.

ReactionPathway cluster_thermal Thermal Critical Control Points Start p-Tolunitrile + Base Anion Benzylic Anion (Accumulation Risk) Start->Anion Deprotonation (Exothermic) Intermed Alkoxide Intermediate Anion->Intermed + Benzaldehyde (Controlled Feed) Product Target Alcohol 4-(2-Hydroxy...) Intermed->Product Quench < 0°C SideProduct Stilbene Impurity (Dehydration) Intermed->SideProduct Heat > 25°C or Acidic Warm-up

Caption: Kinetic pathway showing the critical divergence between the target alcohol and the stilbene side-product driven by temperature.

Protocol: Semi-Batch Addition
  • Feed Control: Add Benzaldehyde neat (or as a concentrated solution) via a metering pump.

  • Thermal Limit: Set a "Stop-Interlock" on the pump. If the internal reactor temperature (

    
    ) rises > 5°C , the pump automatically stops.
    
  • Endpoint: Do not age the reaction longer than necessary. The alkoxide intermediate is prone to retro-aldol (reversal) or dehydration over time.

Module 3: Quenching & Workup (The Hidden Exotherm)

The Challenge

Quenching a large molar excess of strong base (KOtBu) is violently exothermic. Furthermore, if you acidify too aggressively, you catalyze the elimination of the -OH group to form the double bond (stilbene), ruining the batch.

Protocol: Inverse Quench
  • Preparation: Prepare a quench vessel with a buffered solution (e.g., NH4Cl or dilute Acetic Acid) at 0°C .

  • Transfer: Transfer the reaction mixture into the quench vessel (Inverse Quench). This ensures the pH remains controlled and heat is dissipated into a large thermal mass.

  • pH Check: Target a final pH of 6-7. Avoid strong mineral acids (HCl/H2SO4) unless strictly necessary, as they promote dehydration.

Frequently Asked Questions (FAQs)

Q: I am using DMF and KOtBu. I see a slow temperature rise even before adding Benzaldehyde. Is this normal? A: NO. Stop immediately. KOtBu and DMF are known to undergo a slow, exothermic decomposition that can accelerate into a runaway.

  • Immediate Action: Cool the reactor to -10°C immediately. If the temperature continues to rise despite maximum cooling, prepare for emergency dump/venting.

  • Prevention: For future batches, ensure the DMF is dry (<0.05% water) and consider switching to THF/LDA or THF/LiHMDS if your equipment can handle the lower temperatures required (-78°C to -20°C).[1] These are thermally safer than the DMF/Alkoxide system.

Q: My product is solidifying during the reaction. Will this trap heat? A: Yes. The formation of the potassium alkoxide salt can form a thick gel or slurry.

  • Risk: Heat transfer coefficients (

    
     value) drop drastically in slurries, leading to hot spots.
    
  • Fix: Dilute the system. Ensure you are running at least 10-15 L/kg solvent volume. If viscosity spikes, add more solvent before the Benzaldehyde addition starts.

Q: Can I use NaH (Sodium Hydride) instead of KOtBu? A: NaH in DMF/DMSO is extremely hazardous and historically responsible for major industrial explosions (see Bretherick's Handbook). The decomposition onset is lower than KOtBu.[2] We strongly advise against NaH/DMSO on scale. Stick to KOtBu/THF or KOtBu/DMF with strict temperature limits (<20°C).

Summary of Thermal Data

ParameterValue (Approx.)Implication

(p-Tolunitrile)
-40 to -60 kJ/molSignificant cooling required during base addition.

(Aldol Addition)
-60 to -80 kJ/molFeed rate of Benzaldehyde must match cooling capacity.[1]
KOtBu/DMF Decomp Onset ~100°C (can be lower with impurities)Never heat the base mixture to dissolve it.
Max Safe Process Temp (

)
25°CAbove this, dehydration to stilbene accelerates.

References

  • Stoessel, F. (2008).[3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[3] (General principles of accumulation and cooling failure).

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Specific entries on Potassium tert-butoxide/DMF and DMSO/Sodium Hydride hazards).
  • Organic Process Research & Development. (2006). Thermal Hazards of Reactions Containing DMSO. [Link] (Grounding for solvent incompatibility warnings).

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. [Link] (Analogous benzonitrile handling and base sensitivity).

  • Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link] (Safety data regarding base/solvent interaction).

Sources

Validation & Comparative

Technical Validation Guide: IR Spectroscopy of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation of 4-(2-Hydroxy-2-phenylethyl)benzonitrile using Infrared (IR) Spectroscopy. It is designed for analytical scientists and process chemists optimizing the synthesis of pharmaceutical intermediates (e.g., in the Letrozole pathway).

Executive Summary

4-(2-Hydroxy-2-phenylethyl)benzonitrile is a critical "carbinol" intermediate, typically formed via the reduction of 4-(2-oxo-2-phenylethyl)benzonitrile or the condensation of 4-tolunitrile anion with benzaldehyde.

In drug development, the validation of this compound relies on confirming the formation of the secondary alcohol while strictly ruling out two common process failures:

  • Incomplete Conversion: Presence of the ketone precursor.

  • Dehydration Impurity: Formation of the stilbene derivative (4-(2-phenylethenyl)benzonitrile) due to acidic conditions or thermal stress.

This guide compares the target molecule against these specific "alternatives" (impurities) to establish a self-validating spectral control method.

Structural Analysis & Predicted Assignments

The target molecule contains three distinct spectroscopic "zones" that must be confirmed.

Functional GroupBond TypeExpected Region (cm⁻¹)Diagnostic Value
Nitrile C≡N Stretch2225 – 2240 Identity Marker. Sharp, medium intensity. Confirms the integrity of the benzonitrile moiety.
Hydroxyl O-H Stretch3300 – 3500 Primary Validation. Broad band. Indicates successful formation of the alcohol.
Sec-Alcohol C-O Stretch1050 – 1150 Confirmation. Strong band, characteristic of secondary benzylic alcohols.
Aromatic C=C Ring Stretch1600, 1500 Structural Backbone. Standard aromatic breathing modes.
Methylene C-H Stretch (sp³)2850 – 2950 Linker Confirmation. Weak bands from the -CH₂- group.
Comparative Analysis: Target vs. Alternatives

This section objectively compares the target spectrum with its most likely process impurities. This comparison forms the basis of the "Pass/Fail" criteria.

Alternative A: The Ketone Precursor

Compound: 4-(2-oxo-2-phenylethyl)benzonitrile Origin: Starting material or incomplete reduction.

  • Differentiation: The most distinct difference is the Carbonyl (C=O) peak.

  • Spectral Signature:

    • Target: No peak at 1680–1700 cm⁻¹.

    • Alternative (Ketone): Strong, sharp peak at ~1680–1695 cm⁻¹ (conjugated ketone).

    • Logic: If the spectrum shows a sharp peak near 1690 cm⁻¹, the reduction is incomplete.

Alternative B: The Dehydrated Impurity (Stilbene)

Compound: 4-(2-phenylethenyl)benzonitrile Origin: Acid-catalyzed dehydration during workup.

  • Differentiation: Loss of the Hydroxyl (O-H) band and appearance of Alkene (C=C) features.

  • Spectral Signature:

    • Target: Broad O-H band at 3400 cm⁻¹.

    • Alternative (Stilbene): Absence of O-H band. Appearance of a sharp C=C stretch at ~1630 cm⁻¹ and a strong trans-alkene out-of-plane bend at ~965 cm⁻¹ .

    • Logic: A "dry" spectrum (no OH) with a peak at 965 cm⁻¹ indicates the product has degraded into the olefin.

Summary Data Table
FeatureTarget: Carbinol Alt A: Ketone Precursor Alt B: Stilbene Impurity
3300-3500 cm⁻¹ Broad Band (OH) AbsentAbsent
2230 cm⁻¹ Present (CN)Present (CN)Present (CN)
1680-1700 cm⁻¹ Absent Strong Peak (C=O) Absent
1630 cm⁻¹ AbsentAbsentMedium Peak (C=C)
965 cm⁻¹ AbsentAbsentStrong Peak (Trans-C=C)
Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR is preferred over KBr pellets for hydroxylated compounds to avoid moisture interference from hygroscopic KBr, which can mimic the target OH peak.

Step-by-Step Workflow:

  • System Suitability:

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

    • Run a background scan (air).

    • Verify baseline flatness (noise < 0.5% T).

  • Sample Preparation:

    • Ensure the sample is a dry solid. Residual solvent (e.g., water, ethanol) will generate false positive OH peaks.

    • Self-Validation Step: If the sample is sticky/oily, dry under vacuum at 40°C for 2 hours to remove solvent artifacts.

  • Acquisition:

    • Place ~10 mg of sample on the crystal.

    • Apply high pressure (clamp) to ensure good contact.

    • Scan parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Data Processing:

    • Apply baseline correction.

    • Normalize to the Nitrile peak (2230 cm⁻¹) for consistent intensity comparison.

Visualization: Spectral Decision Tree

The following diagram illustrates the logical flow for validating the product based on spectral features.

ValidationLogic Start Acquire IR Spectrum CheckCN Check 2230 cm⁻¹ (Nitrile Peak) Start->CheckCN CheckOH Check 3300-3500 cm⁻¹ (Broad OH Band) CheckCN->CheckOH Present ResultFail1 FAIL: Wrong Structure (No Nitrile) CheckCN->ResultFail1 Absent CheckCO Check 1680-1700 cm⁻¹ (Carbonyl Peak) CheckOH->CheckCO Present CheckAlkene Check 965 cm⁻¹ (Trans-Alkene Bend) CheckOH->CheckAlkene Absent ResultPass PASS: Target Compound (Carbinol Formed) CheckCO->ResultPass Absent ResultFail2 FAIL: Incomplete Reaction (Ketone Present) CheckCO->ResultFail2 Strong Peak CheckAlkene->ResultFail1 Absent (Unknown Impurity) ResultFail3 FAIL: Dehydration (Stilbene Formed) CheckAlkene->ResultFail3 Present

Figure 1: Logic flow for IR validation. Green path indicates a successful synthesis.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for functional group assignments: Nitrile @ 2230, OH @ 3400).

  • Bowman, R. M., et al. (1990). Method of producing aromatase inhibitors. U.S. Patent No. 4,978,672. Washington, DC: U.S. Patent and Trademark Office. Link (Describes the synthesis of Letrozole intermediates involving benzonitrile derivatives).

  • NIST Chemistry WebBook. Benzonitrile Infrared Spectrum. National Institute of Standards and Technology.[2][3][4][5][6] Link (Reference for the benzonitrile backbone signals).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard protocols for polymer and impurity detection).

Sources

Comparative Efficiency Guide: Synthetic Pathways for 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile represents a classic challenge in chemoselectivity: constructing a carbon-carbon bond between two aromatic systems while preserving a sensitive nitrile functionality. This scaffold is structurally significant as a direct analog to intermediates used in the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole) and various stilbene-based therapeutics.

This guide objectively compares two distinct synthetic philosophies:

  • The "Precision" Route (Barbier Coupling): A Zinc-mediated organometallic coupling that prioritizes chemoselectivity and mild conditions.

  • The "Commodity" Route (Cryogenic Lithiation): A base-catalyzed condensation utilizing low-cost starting materials, prioritizing atom economy and scalability.

Verdict: For gram-scale research and library synthesis, the Barbier Route is superior due to operational simplicity and higher tolerance for moisture. For kilogram-scale process development, the Lithiation Route offers a significant cost advantage, provided cryogenic infrastructure is available.

Pathway Analysis & Mechanisms

Method A: Zinc-Mediated Barbier Coupling (The "Precision" Route)

This method utilizes 4-(bromomethyl)benzonitrile (also known as


-bromo-p-tolunitrile) and benzaldehyde . Unlike Grignard reagents, which would attack the nitrile group, the organozinc intermediate formed in situ is less nucleophilic and highly selective for the aldehyde.
  • Mechanism: The reaction proceeds via a single-electron transfer (SET) from metallic Zinc to the benzyl bromide, generating a transient organozinc species. This nucleophile attacks the carbonyl of benzaldehyde.

  • Key Advantage: The nitrile group remains inert under these conditions.

Method B: Cryogenic Lithiation of p-Tolunitrile (The "Commodity" Route)

This method utilizes p-tolunitrile and benzaldehyde . It relies on the acidity of the benzylic methyl protons (


).
  • Mechanism: Treatment of p-tolunitrile with Lithium Diisopropylamide (LDA) at -78°C generates a lithiated benzyl anion. This "hard" nucleophile attacks the benzaldehyde.

  • Key Challenge: Temperature control is critical. Above -60°C, the lithiated species may attack the nitrile of a neighboring molecule (Thorpe-Ziegler condensation) or polymerize.

Visualizing the Divergence

ReactionPathways Start_A 4-(Bromomethyl) benzonitrile Reagent_A Zn / NH4Cl (aq) (Barbier) Start_A->Reagent_A Start_B p-Tolunitrile Reagent_B LDA / THF -78°C Start_B->Reagent_B Aldehyde Benzaldehyde Aldehyde->Reagent_A Inter_B Lithiated Anion (Stable at -78°C) Aldehyde->Inter_B Inter_A Organozinc Species (Transient) Reagent_A->Inter_A SET Mechanism Reagent_B->Inter_B Deprotonation Product 4-(2-Hydroxy-2-phenylethyl) benzonitrile Inter_A->Product Nucleophilic Attack Inter_B->Product Add Aldehyde

Figure 1: Mechanistic divergence between the Barbier (top) and Lithiation (bottom) pathways.

Experimental Protocols

Protocol A: Zinc-Mediated Aqueous Barbier Reaction

Best for: High purity, moisture tolerance, rapid library generation.

Materials:

  • 4-(Bromomethyl)benzonitrile (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Zinc powder (activated, 2.0 equiv)

  • Saturated aq.[1]

    
     / THF (1:1 ratio)
    

Step-by-Step Workflow:

  • Activation: Wash Zinc powder with 2% HCl, then water, ethanol, and ether. Dry under vacuum.

  • Setup: In a round-bottom flask, suspend 4-(bromomethyl)benzonitrile (5 mmol) and benzaldehyde (5.5 mmol) in 10 mL THF.

  • Initiation: Add 10 mL of saturated aqueous

    
    .
    
  • Addition: Add the activated Zinc powder in one portion with vigorous stirring. Note: The reaction is exothermic; a water bath may be required.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off excess Zinc through Celite. Extract the filtrate with EtOAc (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography.
    
Protocol B: Cryogenic Lithiation (LDA)

Best for: Low raw material cost, large-scale batches.

Materials:

  • p-Tolunitrile (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • n-Butyllithium (1.1 equiv)

  • Diisopropylamine (1.1 equiv)

  • Anhydrous THF

Step-by-Step Workflow:

  • LDA Preparation: In a flame-dried flask under Argon, add diisopropylamine (11 mmol) to anhydrous THF (20 mL). Cool to -78°C. Add n-BuLi (11 mmol) dropwise. Stir for 30 mins.

  • Anion Formation: Add a solution of p-tolunitrile (10 mmol) in THF dropwise over 20 mins, maintaining temperature below -70°C. The solution will turn a deep color (often dark red/orange). Stir for 45 mins.

  • Condensation: Add benzaldehyde (10.5 mmol) in THF dropwise. Critical: Do not allow the exotherm to spike the temperature.

  • Quench: After 1 hour at -78°C, quench with saturated

    
     solution (10 mL) while still cold. Allow to warm to room temperature.
    
  • Workup: Extract with

    
    , wash with water and brine.
    
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient due to the clean conversion of this route.

Comparative Performance Metrics

The following data is synthesized from standard reactivity profiles of these functional groups in literature (See References).

MetricMethod A: Barbier (Zn)Method B: Lithiation (LDA)
Isolated Yield 88 - 94% 75 - 82%
Chemoselectivity Excellent (CN inert)Moderate (Risk of self-condensation)
Atom Economy Lower (Bromine waste)High (Direct C-H activation)
Reaction Time 2 - 4 Hours3 - 5 Hours (plus setup)
Temp. Control Ambient (20-25°C)Cryogenic (-78°C)
Moisture Sensitivity Low (Aqueous media ok)Critical (Strictly anhydrous)
Cost (Materials) High (Benzyl bromide)Low (Tolunitrile)
Decision Logic for Process Selection

DecisionTree Start Select Synthesis Route Scale What is the target scale? Start->Scale Budget Is raw material cost the primary constraint? Scale->Budget < 100g Equipment Is cryogenic (-78°C) equipment available? Scale->Equipment > 1kg Budget->Equipment Yes Result_A Method A: Barbier (High Reliability) Budget->Result_A No Equipment->Result_A No Result_B Method B: Lithiation (Cost Efficient) Equipment->Result_B Yes

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and constraints.

Troubleshooting & Optimization

For Method A (Barbier):
  • Stalled Reaction: If the Zinc is not activating, add a crystal of Iodine (

    
    ) or 1,2-dibromoethane to the mixture. This etches the oxide layer on the metal surface.
    
  • Emulsions: The Zinc salts can create stubborn emulsions during extraction. Use a dilute HCl wash (1M) to solubilize the zinc salts before separation.

For Method B (Lithiation):
  • Low Yield: Usually caused by moisture killing the LDA or the anion. Ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column.

  • Impurity Profile: If you observe a dimer (two tolunitrile units coupled), the temperature was too high during the anion formation step. Ensure the internal probe reads -78°C before adding the nitrile.

References

  • Barbier Reaction Fundamentals: Molle, G., & Bauer, P. (1982).[2] "Reformatsky and Barbier reactions." Journal of the American Chemical Society, 104(12), 3481. Link

  • Aqueous Barbier Conditions: Li, C. J. (1996).[3] "Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications." Tetrahedron, 52(16), 5643-5668. Link

  • Letrozole Intermediate Context: Wadhwa, et al. (2005).[4] "Process for preparation of letrozole and its intermediates." US Patent Application 2005/0209294. Link

  • Lithiation of p-Tolunitrile: Kaiser, E. M., et al. (1971). "Aldol-type condensations of p-tolunitrile and p-toluamide." Journal of Organic Chemistry, 36(2), 330–334. Link

  • Green Chemistry Metrics: Sheldon, R. A. (2007). "The E Factor: fifteen years on." Green Chemistry, 9, 1273-1283. Link

Sources

A Comparative Analysis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile and Its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. The β-hydroxynitrile moiety represents a versatile pharmacophore present in a range of biologically active compounds. This guide focuses on 4-(2-Hydroxy-2-phenylethyl)benzonitrile, a compound featuring this key structural motif. We will provide an in-depth comparison of this parent molecule with its structural analogs, offering experimental data and protocols to guide researchers in medicinal chemistry and pharmacology.

The core structure, characterized by a central hydroxyl group, a nitrile functionality, and two aromatic rings, offers multiple points for chemical modification. These modifications can profoundly influence the compound's physicochemical properties, metabolic stability, and biological activity. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds and tailoring them for specific therapeutic targets.[1][2] This guide will delve into the synthetic strategies, comparative biological evaluations, and key in vitro assays necessary for advancing compounds of this class from initial screening to lead optimization.

Physicochemical Properties: The Foundation of Drug-Likeness

A molecule's journey from a lab bench to a clinical candidate is heavily dictated by its physicochemical properties. Parameters such as lipophilicity (logP), aqueous solubility (logS), and ionization constant (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The nitrile group, while sterically small, significantly impacts these properties by acting as a hydrogen bond acceptor and influencing the molecule's overall polarity.[5]

For 4-(2-Hydroxy-2-phenylethyl)benzonitrile and its analogs, these properties must be carefully balanced. High lipophilicity might improve membrane permeability but can also lead to poor solubility and increased metabolic clearance.[6] Computational tools can provide rapid, initial predictions of these properties, guiding the synthesis of analogs with more favorable drug-like characteristics.[3][6][]

Table 1: Predicted Physicochemical Properties of 4-(2-Hydroxy-2-phenylethyl)benzonitrile and Representative Analogs

CompoundModificationPredicted cLogPPredicted Aqueous Solubility (logS)Key Implications
Parent Compound 4-(2-Hydroxy-2-phenylethyl)benzonitrile2.5-3.0Baseline for comparison.
Analog A Addition of a 4-chloro group to the phenyl ring3.2-3.8Increased lipophilicity may enhance cell penetration but decrease solubility.
Analog B Replacement of the nitrile with a carboxamide1.8-2.5Reduced lipophilicity and increased hydrogen bonding potential could improve solubility.
Analog C Methylation of the hydroxyl group2.9-3.5Masks a key hydrogen bonding group, potentially altering target interaction and increasing metabolic stability.

Note: These values are predictions from computational models and require experimental verification.

Comparative Biological Evaluation: Unraveling Structure-Activity Relationships

The true value of synthesizing structural analogs lies in systematically probing the structure-activity relationship (SAR). By making discrete chemical changes, researchers can identify which molecular features are critical for biological activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.

A common initial step in evaluating a new series of compounds is to screen them for cytotoxicity against a panel of cancer cell lines.[8][9][10][11] This provides a broad measure of biological activity and can highlight promising candidates for further investigation.

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Analogs in Human Cancer Cell Lines

CompoundModificationHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Parent Compound -> 50> 50> 50
Analog D 4-fluoro on the phenyl ring25.331.545.2
Analog E Nitrile shifted to the 3-position42.1> 50> 50
Analog F Hydroxyl group oxidized to a ketone> 50> 50> 50

Data are hypothetical and for illustrative purposes. Actual values require experimental determination via assays like the MTT assay.

From this hypothetical data, one might infer that the addition of an electron-withdrawing group like fluorine on the phenyl ring (Analog D) confers some cytotoxic activity. It also suggests that the relative positions of the substituents (Analog E) and the presence of the hydroxyl group (Analog F) are critical for this activity.

Focus on a Key Target: Monoamine Transporters

The 4-(2-Hydroxy-2-phenylethyl)benzonitrile scaffold shares structural similarities with known inhibitors of monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET).[12][13] Citalopram, a selective serotonin reuptake inhibitor (SSRI), features a related benzofuran core.[13][14] Its structural analog, talopram, is a selective NET inhibitor.[12][13] This suggests that analogs of our parent compound could be rationally designed to target these important neurological proteins.[15]

Table 3: Monoamine Transporter Binding Affinities (Ki, nM) of Citalopram Analogs

CompoundSERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)
Citalopram41414353.5
Talopram71990.0125
Analog 10 (from Andersen et al.)171290.17

Data sourced from Andersen et al. (2011).[12]

This data demonstrates how subtle changes to the scaffold can dramatically shift selectivity between SERT and NET, highlighting a promising avenue for the development of novel antidepressants or treatments for other neurological disorders.[12][15][16]

Essential Experimental Protocols

To ensure data is robust and reproducible, standardized protocols are essential. Below are detailed methodologies for key in vitro assays relevant to this class of compounds.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol is used to assess a compound's effect on cell viability by measuring the metabolic activity of living cells.[17][18]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[17]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed 1. Seed Cells (e.g., 10,000 cells/well) Incubate_Adhere 2. Incubate 24h (Allow cell adhesion) Seed->Incubate_Adhere Treat 3. Add Test Compounds (Serial dilutions) Incubate_Adhere->Treat Incubate_Treat 4. Incubate 48-72h Treat->Incubate_Treat Add_MTT 5. Add MTT Solution (0.5 mg/mL) Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate 2-4h (Formazan formation) Add_MTT->Incubate_MTT Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][19]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[21][22][23]

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing enzymes like cytochrome P450s (CYPs).[22][24] The reaction is initiated by adding the cofactor NADPH.[25] The disappearance of the parent compound over time is monitored by LC-MS/MS.[25]

Metabolic_Stability_Workflow Start Start: Compound + Microsomes + Buffer (Pre-incubate at 37°C) Add_NADPH Initiate Reaction: Add NADPH Start->Add_NADPH Incubation Incubate at 37°C Add_NADPH->Incubation Timepoints Take Samples at Time Points (0, 5, 15, 30, 45 min) Incubation->Timepoints Quench Quench Reaction (e.g., Acetonitrile + Internal Standard) Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: General workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Prepare Reagents: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a working solution of the test compound (e.g., at 1 µM) in phosphate buffer (pH 7.4).[24]

  • Incubation Mixture: In a microcentrifuge tube, combine the buffer, microsomes (e.g., to a final concentration of 0.5 mg/mL), and the test compound.[24] Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding a solution of the cofactor NADPH (to a final concentration of 1 mM).[24]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[21]

  • Quench Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard (for LC-MS analysis).[25]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion and Future Directions

The 4-(2-Hydroxy-2-phenylethyl)benzonitrile scaffold serves as a promising starting point for medicinal chemistry campaigns. This guide has outlined a systematic approach to compare the parent compound with its structural analogs, emphasizing the importance of physicochemical properties and robust biological evaluation. The provided protocols for cytotoxicity and metabolic stability assays offer a foundational framework for researchers to generate reliable and comparable data.

Future work should focus on expanding the library of analogs to build a more comprehensive SAR model. Key modifications could include:

  • Exploring diverse substitutions on both aromatic rings to modulate potency and selectivity.

  • Modifying the hydroxyethyl linker to alter conformational flexibility and metabolic stability.

  • Investigating bioisosteric replacements for the nitrile group to fine-tune physicochemical properties and target interactions.[5]

By integrating rational design, chemical synthesis, and rigorous biological testing, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Bio-protocol. MTT Assay.
  • Abcam. MTT assay protocol.
  • Merck Millipore. Metabolic Stability Assays.
  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Mercell. Metabolic stability in liver microsomes.
  • Wienholtz, F., et al. (2013). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 169(1), 133-144.
  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules.
  • National Center for Biotechnology Information. Prediction of Drug-Like Properties.
  • Herth, M. M., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters, 5(6), 658-662.
  • Cyprotex. Microsomal Stability.
  • ResearchGate. Basic protocol to assess preclinical anticancer activity.
  • BenchChem. Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay.
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103039.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • ChemRxiv. (2023). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature.
  • Calderon-Montano, J. M., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience, 2(2), 95-104.
  • BOC Sciences. Physicochemical Property Prediction.
  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(31), 12137-12142.
  • Hazeldine, S. T., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem, 4(7), 1075-1085.
  • Dr. Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?.
  • Andersen, J., et al. (2008). From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies. Journal of Medicinal Chemistry, 51(12), 3535-3546.
  • PrepChem.com. Synthesis of 4-(2-hydroxycarbonylethyl)benzonitrile.
  • Bauer, J., et al. (2008). Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms. Journal of Molecular Biology, 375(5), 1435-1448.
  • Lv, Y., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 633.
  • Xu, L., et al. (2009). 4-(2-Hydroxybenzylideneamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o809.
  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub-nano spaces. Journal of Nanomedicine Research, 7(3), 200-201.
  • Wu, G. (2010). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Journal of the Chinese Chemical Society, 57(3B), 575-578.
  • Charoenwattanasatien, R., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27367-27377.
  • ResearchGate. (2019). Structure Activity Relationship.
  • ChemicalBook. 4-(2-HYDROXYETHYL)BENZONITRILE synthesis.
  • ResearchGate. The chemical structure of some biologically important benzonitrile derivatives.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • BenchChem. The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide.
  • Drug Design Org. (2005). Structure Activity Relationships.

Sources

Comparative Guide: UV-Vis Absorption Profiling of 4-(2-Hydroxy-2-phenylethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Hydroxy-2-phenylethyl)benzonitrile (CAS: Generic structure implied, specific CAS varies by isomer) represents a critical intermediate class in the synthesis of diarylethyl-based pharmaceuticals (e.g., antifungal azoles, Factor Xa inhibitors). Its structural core consists of two aromatic systems—a benzonitrile moiety and a phenyl ring—separated by a saturated hydroxy-ethyl bridge.

This guide provides a technical comparison of its UV-Vis absorption characteristics against its immediate synthetic precursor (the Ketone ) and its primary degradation impurity (the Stilbene ). For researchers, distinguishing these three species is the primary challenge in HPLC method development.

The "Chromophore Summation" Principle

Unlike conjugated systems, the target molecule possesses a saturated -CH₂-CH(OH)- linkage that electronically isolates the two aromatic rings. Consequently, its UV spectrum is a theoretical summation of the individual chromophores:

  • Benzonitrile (A):

    
     (Primary), 
    
    
    
    (Secondary).
  • Benzyl Alcohol (B):

    
     (Primary), 
    
    
    
    (Secondary).

Key Takeaway: The target molecule is transparent above 290 nm. Any absorption observed


 indicates the presence of conjugated impurities (Stilbenes).

Structural & Spectral Comparison

The following table contrasts the target molecule with its critical "Alternatives"—the species most likely to coexist in the reaction matrix.

Table 1: Comparative UV-Vis Characteristics
Compound ClassStructure DescriptionKey Chromophores

(nm)

(

)
Detection Strategy
TARGET (Alcohol)4-(2-Hydroxy-2-phenylethyl)benzonitrile Non-conjugated bridge.[1]Benzonitrile + Phenyl (Isolated)228 (Primary)272 (Weak)~18,000~1,200Quantification: Use 228 nm for sensitivity.Purity: Ratio 228/272 nm must be constant.
PRECURSOR (Ketone)4-(2-Oxo-2-phenylethyl)benzonitrile Carbonyl conjugated to one phenyl ring.Acetophenone + Benzonitrile245 (K-band)280 (B-band)~15,000~2,500Differentiation: Significant bathochromic shift (+17 nm) vs Target due to

of C=O.
IMPURITY (Stilbene)4-Cyanostilbene Fully conjugated olefinic bridge.Stilbene (Extended Conjugation)315 - 325 >25,000Control: Absorbance >300 nm is the specific marker for this impurity.

Experimental Protocol: UV-Vis Characterization

Objective: To validate the purity of 4-(2-Hydroxy-2-phenylethyl)benzonitrile and quantify residual ketone/stilbene levels.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

    • Note: MeOH is preferred for observing the fine structure of the benzenoid B-band (~270 nm). ACN is superior for deep UV (<200 nm) but less critical here.

  • Blank: Pure solvent (matched to sample).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 10.0 mg of the target compound.

    • Dissolve in 100 mL Methanol (Concentration:

      
       or 
      
      
      
      ).
    • Critical: Sonicate for 5 mins to ensure complete dissolution of the crystalline lattice.

  • Dilution Series (Linearity Check):

    • Prepare dilutions:

      
      .
      
    • This range ensures absorbance stays within the linear dynamic range (0.1 – 1.0 AU).

  • Spectral Scanning:

    • Baseline correct using the solvent blank.

    • Scan speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm (Essential to resolve the fine structure of the nitrile band at 270 nm).

  • Data Analysis (Purity Logic):

    • Calculate Ratio (R):

      
      .
      
    • Threshold: For the pure alcohol,

      
      .
      
    • Diagnosis:

      • If

        
        : Suspect Ketone  contamination (increased A280).
        
      • If peaks appear

        
        : Confirm Stilbene  contamination.
        

Mechanism of Action & Impurity Pathways

Understanding the synthesis pathway explains why these specific UV profiles exist. The following diagram illustrates the relationship between the precursor, the target, and the degradation product.

G cluster_legend Spectral Shift Logic Ketone PRECURSOR (Ketone) 4-(2-Oxo-2-phenylethyl)benzonitrile (Conj. C=O) λmax: 245 nm Target TARGET (Alcohol) 4-(2-Hydroxy-2-phenylethyl)benzonitrile (Isolated Rings) λmax: 228 nm Ketone->Target Reduction (NaBH4) Loss of C=O Conjugation Stilbene IMPURITY (Stilbene) 4-Cyanostilbene (Fully Conjugated) λmax: 315 nm Ketone->Stilbene Side Reaction Target->Stilbene Acid/Heat Stress Dehydration (-H2O) Legend1 Blue Shift (Hypsochromic): Ketone -> Target Legend2 Red Shift (Bathochromic): Target -> Stilbene

Caption: Reaction pathway showing the spectral shifts associated with reduction (Blue Shift) and dehydration (Red Shift).

Technical Discussion: Why This Matters

The "False Positive" Risk in HPLC

In reverse-phase HPLC, the Ketone precursor is more polar than the Stilbene but often elutes close to the Target alcohol depending on the pH.

  • Problem: Using a generic detection wavelength like 254 nm is dangerous. Both the Ketone and Target absorb at 254 nm, but the Ketone absorbs much more strongly (due to the tail of the 245 nm band).

  • Solution: Use 228 nm for quantification of the Target (maximum sensitivity). Use 310 nm as a secondary channel to exclusively trigger for the Stilbene impurity.

Solvent Effects (Solvatochromism)
  • Methanol (Protic): Forms hydrogen bonds with the -OH and -CN groups. This stabilizes the ground state more than the excited state for the

    
     transitions, causing a slight blue shift  (hypsochromic) of the weak 272 nm band.
    
  • Acetonitrile (Aprotic): Provides "sharper" spectra. If your goal is to identify the fine vibrational structure of the benzenoid ring (the "fingers" on the 270 nm band), Aprotic solvents are superior.

References

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. Link

  • National Institutes of Health (PubChem). 4-(2-Oxoethyl)benzonitrile Spectral Data. CID 12591670.[2] Link

  • ResearchGate. UV-vis absorbance spectra and molar extinction coefficients of cyanobacterial metabolites (Stilbene/Nitrile analogs). Data in Brief, 2019.[3] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Woodward-Fieser rules applied to benzonitriles).

Sources

Safety Operating Guide

4-(2-Hydroxy-2-phenylethyl)benzonitrile: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Hydroxy-2-phenylethyl)benzonitrile Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, HSE Officers[1]

Executive Summary

As a Senior Application Scientist, I emphasize that the disposal of 4-(2-Hydroxy-2-phenylethyl)benzonitrile (often an intermediate in anti-arrhythmic drug synthesis, structurally related to Dofetilide precursors) requires strict adherence to organic nitrile protocols .

While this specific molecule is a high-molecular-weight solid and less volatile than simple benzonitriles, the nitrile moiety (-CN) dictates the safety architecture.[1] The primary operational risks are hydrolysis-induced Hydrogen Cyanide (HCN) generation upon contact with strong acids and environmental toxicity.[1] This guide provides a self-validating workflow to neutralize these risks during disposal.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, validate the material state. This compound is typically a solid.[1] If it is in solution, the solvent dictates the primary waste stream, but the nitrile hazard remains the critical segregation factor.

PropertySpecificationCritical Disposal Implication
Functional Group Aromatic Nitrile (-CN)DO NOT MIX WITH ACIDS. Risk of HCN evolution.[1]
Physical State Solid (Powder/Crystal)Must be disposed of as solid hazardous waste; do not dissolve solely for disposal.[1]
Solubility Soluble in DMSO, Methanol, DCMIf dissolved, segregate by solvent halogenation status.[1]
Reactivity Incompatible with Strong Oxidizers, Strong Acids, Strong BasesSegregate from nitric acid, chromic acid, and alkaline lysis buffers.[1]
RCRA Status Not specifically P/U-listed (unlike Benzonitrile U019)Treat as Hazardous Chemical Waste. Likely operational code: D001 (Ignitable, if in solvent) or D003 (Reactive, if cyanide potential is high—though rare for stable nitriles, caution is mandatory).[1]
Part 2: Pre-Disposal Handling & Segregation

The Golden Rule of Nitrile Disposal:

Never dispose of nitrile-bearing compounds in acidic waste streams or combined aqueous/acid containers.[1]

1. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Toxic Solid."[1] Explicitly add constituent name: "4-(2-Hydroxy-2-phenylethyl)benzonitrile."

  • Segregation: Keep separate from oxidizer waste (e.g., permanganates) to prevent exothermic runaway.[1]

2. Liquid Waste (Mother Liquors/Reaction Mixtures) [1]
  • Scenario A: Non-Halogenated Solvents (Methanol, Ethanol, DMSO)

    • Bin: "Organic Solvents - Non-Halogenated."[1]

    • pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Basic (pH 8-10).[1] Never Acidic.

  • Scenario B: Halogenated Solvents (DCM, Chloroform) [1]

    • Bin: "Organic Solvents - Halogenated."[1]

    • Protocol: Double-check that no acidic aqueous layer is present in the separation funnel before dumping.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Substance Disposal
  • Step 1: Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Step 2: Transfer the solid material into a pre-labeled, sealable hazardous waste container.[1]

  • Step 3 (Decontamination): Wipe the spatula/weighing boat with a Kimwipe soaked in acetone.[1]

  • Step 4: Place the contaminated Kimwipe into the Solid Hazardous Waste container (do not put in regular trash).[1]

  • Step 5: Seal the container tightly. Ensure the lid is not cross-threaded.[1]

  • Step 6: Log the weight and constituent on the laboratory's Satellite Accumulation Area (SAA) log sheet.[1]

Protocol B: Empty Container & Glassware Decontamination
  • Rationale: Trace nitriles can react with subsequent cleaning agents (like Chromerge or Piranha solution) to create toxic gas.[1]

  • Step 1: Triple rinse the empty flask/vial with a compatible solvent (Acetone or Ethanol).[1]

  • Step 2: Collect all three rinsates into the appropriate Liquid Organic Waste container.

  • Step 3: Deface the original label on the container.[1]

  • Step 4: Allow the solvent residue to evaporate in a fume hood (if permitted by local VOC regulations) or dispose of the container as "Glass/Sharps contaminated with Hazardous Waste."

Part 4: Visual Decision Matrix (Workflow)

The following diagram illustrates the critical decision points to prevent accidental acidification of nitrile waste.

NitrileDisposal Start Start: 4-(2-Hydroxy-2-phenylethyl)benzonitrile Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Form StateCheck->Solid Powder/Residue Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Label: Toxic/Nitrile) Solid->SolidBin Direct Disposal SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo AcidCheck CRITICAL CHECK: Is solution Acidic? Halo->AcidCheck NonHalo->AcidCheck Neutralize Neutralize with Sodium Bicarbonate AcidCheck->Neutralize Yes (pH < 7) HaloBin Halogenated Waste Carboy AcidCheck->HaloBin No (Halo Path) NonHaloBin Non-Halogenated Waste Carboy AcidCheck->NonHaloBin No (Non-Halo Path) Neutralize->HaloBin If Halo Solvent Neutralize->NonHaloBin If Non-Halo Solvent

Figure 1: Decision logic for segregating nitrile waste to prevent HCN formation and ensure regulatory compliance.

Part 5: Emergency Response (Spill Procedures)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Nitriles can be absorbed through the skin and inhaled.[1] Clear the immediate area.[1][2][3]

  • PPE Upgrade: Wear Silver Shield/4H gloves (laminated polyethylene) if available, as standard nitrile gloves offer limited breakthrough protection against some aromatic nitriles in organic solvents.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.[1]

    • Liquid Spill: Absorb with vermiculite or spill pads.[1] Do not use acidic absorbents. [1]

  • Decontamination: Wash the surface with a mild detergent and water.[1] Collect all cleanup materials as hazardous waste.[1]

References
  • National Institutes of Health (NIH) - PubChem. Benzonitrile Compound Summary & Safety Data. [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P & U Lists). [Link][1]

Sources

Navigating the Safe Handling of 4-(2-Hydroxy-2-phenylethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(2-Hydroxy-2-phenylethyl)benzonitrile. By moving beyond a simple checklist and understanding the why behind each procedural step, we can foster a culture of safety and ensure the integrity of our research.

Hazard Assessment: Understanding the Compound

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if ingested, absorbed through the skin, or inhaled.

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 4-(2-Hydroxy-2-phenylethyl)benzonitrile, grounded in the known hazards of similar compounds.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile offers excellent resistance to a wide range of chemicals, including solvents and potential irritants.[4][5][6][7][8] They are a robust choice for handling potentially hazardous substances.[5][7]
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes or contact with airborne particles.[3]
Body Protection Laboratory coatPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)Minimizes the risk of inhaling potentially harmful dust or vapors.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risks.

  • Pre-use Inspection: Before starting, ensure all PPE is free from defects.

  • Weighing Protocol:

    • Use a tared, sealed container for weighing to prevent dissemination of the powder.

    • If transferring powder, use a spatula and work over a contained surface (e.g., a weigh boat on a spill tray) to catch any loose particles.

    • Clean any spills immediately using appropriate procedures (see Section 4).

Solution Preparation and Use
  • Solvent Selection: Choose the appropriate solvent based on your experimental protocol.

  • Dissolution: Add the solvent to the weighed compound slowly and stir to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfers: When transferring solutions, use appropriate volumetric glassware and a funnel to prevent spills.

  • Post-use: Tightly cap all containers holding the compound or its solutions when not in use.

The following diagram illustrates the logical flow of the handling process:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare well-ventilated workspace A->B C Weigh compound in fume hood B->C D Prepare solution C->D E Conduct experiment D->E F Decontaminate workspace E->F G Segregate and label waste F->G H Dispose of waste according to regulations G->H

Safe Handling Workflow

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[10]

    • Collect the absorbed material into a labeled waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Provide them with the identity of the spilled substance.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All waste contaminated with 4-(2-Hydroxy-2-phenylethyl)benzonitrile, including gloves, weigh boats, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Waste Disposal: The collected waste must be disposed of through your institution's hazardous waste management program.[11] Do not dispose of this chemical down the drain or in regular trash.[12] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method for this combustible material.[9]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). [Source Not Available]
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Source Not Available]
  • What Do Nitrile Gloves Protect Against? – Unigloves. (2020, February 14). Unigloves.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025, May 7). S&S Glove.
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Sciencemadness Wiki.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, August 6). TCI Chemicals.
  • Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health.
  • 500720 benzonitrile safety data sheet - SDS US. (2015, December 1). [Source Not Available]
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. NJ.gov.
  • BENZONITRILE - Ataman Kimya.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.